CNS-5161 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVHYOCKPFPHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CNS-5161 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Exhibiting a use-dependent mechanism of action, it preferentially binds to the open, activated state of the NMDA receptor ion channel. This technical guide provides a comprehensive overview of the molecular interactions, preclinical pharmacology, and clinical observations related to this compound, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development. While extensive data on its primary mechanism and clinical effects are available, specific details regarding its NMDA receptor subunit selectivity and the full cascade of its downstream signaling effects remain to be fully elucidated in publicly accessible literature.
Core Mechanism of Action: Noncompetitive NMDA Receptor Antagonism
This compound functions as a selective, noncompetitive antagonist of the NMDA receptor.[1][2][3] Its primary site of action is within the ion channel pore of the receptor complex.[1][3][4] By binding to this site, CNS-5161 physically obstructs the flow of ions, most notably Calcium (Ca2+), through the channel, thereby preventing the excessive neuronal excitation mediated by the neurotransmitter glutamate.[1][4]
A key characteristic of CNS-5161's mechanism is its use-dependency .[5][6] This means that the antagonist has a higher affinity for and binds more effectively to NMDA receptors that are in an activated, or open, state. The binding of the endogenous co-agonists, glutamate and glycine (or D-serine), is a prerequisite for the channel to open and allow CNS-5161 to access its binding site within the pore.[5] This property suggests that CNS-5161 may preferentially target overactive neurons, a desirable trait for therapeutic interventions in conditions characterized by excessive glutamatergic signaling, such as neuropathic pain and neurodegenerative disorders.[7][8]
The interaction of CNS-5161 with the NMDA receptor is characterized by high affinity, as demonstrated by its low nanomolar binding constants.
Quantitative Data: Binding Affinity
| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |
| Ki | 1.8 nM | Rat | Synaptosomal membranes from brain | [3H]MK-801 | [1][3] |
| Kd | < 4 nM | Rat | Brain membranes | Not Specified | [5] |
Preclinical Pharmacology
Preclinical studies have demonstrated the neuroprotective and anticonvulsant properties of this compound in various animal models.
Neuroprotection
In a neonatal rat model of NMDA-induced excitotoxicity, CNS-5161 provided protection against the necrotic effects of exogenous NMDA.[1] This neuroprotective effect is a direct consequence of its ability to block the excessive Ca2+ influx that triggers excitotoxic cell death cascades. The compound has also shown neuroprotective effects following hypoxic-ischemic brain injury in neonatal rats.[1] In a study on lambs undergoing hypothermic circulatory arrest, CNS-5161 at sufficient serum concentrations completely inhibited the expression of c-fos mRNA and c-FOS protein in hippocampal neurons, attenuated neuronal degeneration, and improved functional outcomes.[9]
Anticonvulsant Activity
CNS-5161 has demonstrated significant anticonvulsant effects. In the DBA/2 mouse model of audiogenic seizures, a 4 mg/kg intraperitoneal dose resulted in a 91% inhibition of seizures.[1] This highlights its potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.
Clinical Experience
Clinical trials with this compound have primarily focused on its potential as an analgesic for neuropathic pain.
Analgesic Effects in Neuropathic Pain
Early clinical studies in patients with chronic, intractable neuropathic pain demonstrated that CNS-5161 could provide significant pain relief with favorable tolerability.[2] In a dose-escalating safety study, some indications of greater pain relief were observed at a dose of 500 µg compared to placebo.[10]
Safety and Tolerability Profile
A notable feature of CNS-5161's clinical profile is the absence of the psychomimetic side effects, such as hallucinations and feelings of detachment, that are commonly associated with other NMDA receptor antagonists like ketamine.[3] However, treatment with CNS-5161 is associated with dose-related, transient side effects, including:
-
Hypertension: A dose-dependent increase in systolic and diastolic blood pressure is the most common side effect.[2][10][11]
-
Minor Subjective Sensory Symptoms: Paresthesias or dysesthesias have been reported.[2]
-
Light-headedness and Dizziness [2]
-
Visual Disturbances: Mild visual disturbances were reported at higher doses.[3][10]
Gaps in Current Knowledge
Despite the available data, a complete understanding of the mechanism of action of this compound is hampered by a lack of publicly available information in the following areas:
-
NMDA Receptor Subunit Selectivity: There is no specific data detailing the binding affinity or functional blockade of CNS-5161 at different NMDA receptor subunit compositions (e.g., GluN2A, GluN2B, GluN2C, GluN2D). This information is critical for a deeper understanding of its therapeutic window and side-effect profile.
-
Downstream Signaling Pathways: Beyond the primary action of blocking Ca2+ influx, the specific downstream signaling cascades modulated by CNS-5161 have not been extensively characterized. A detailed analysis of its effects on key signaling molecules such as CaMKII, CREB, and pathways involved in synaptic plasticity and cell survival would provide a more complete picture of its mechanism.
Experimental Protocols
Detailed experimental protocols for the key studies that characterized CNS-5161 are not fully described in the available literature. The following are generalized descriptions of the methodologies likely employed.
[3H]MK-801 Radioligand Binding Assay (General Protocol)
This competitive binding assay is used to determine the affinity of a test compound for the ion channel binding site of the NMDA receptor.
-
Tissue Preparation: Synaptosomal membranes are prepared from the brains of rats.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound (CNS-5161). The incubation is typically carried out in the presence of glutamate and glycine to ensure the NMDA receptors are in an activated state.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Neonatal Rat Model of NMDA-Induced Excitotoxicity (General Protocol)
This in vivo model assesses the neuroprotective effects of a compound against glutamate-induced neuronal death.
-
Animal Model: Neonatal rat pups are used.
-
Procedure: A stereotaxic injection of NMDA is made into a specific brain region (e.g., the striatum or cortex). The test compound (CNS-5161) is administered either before or after the NMDA injection.
-
Outcome Measures: After a set period, the animals are euthanized, and their brains are processed for histological analysis to assess the extent of neuronal damage. This can be quantified by measuring the lesion volume or by counting the number of surviving neurons.
DBA/2 Mouse Audiogenic Seizure Model (General Protocol)
This model is used to evaluate the anticonvulsant properties of a compound.
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.
-
Procedure: The mice are treated with the test compound (CNS-5161) or a vehicle control. After a predetermined time, they are exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren).
-
Outcome Measures: The animals are observed for the occurrence and severity of seizures, which typically progress through wild running, clonic, and tonic phases, and can sometimes be lethal. The ability of the compound to prevent or reduce the severity of these seizures is recorded.
Visualizations
Signaling Pathway of NMDA Receptor Activation and Blockade by CNS-5161
Caption: Simplified signaling pathway of NMDA receptor activation and its blockade by CNS-5161.
Logical Relationship of CNS-5161's Use-Dependent Mechanism
Caption: Logical flow demonstrating the use-dependent binding of CNS-5161 to the NMDA receptor.
Experimental Workflow for Preclinical Evaluation
Caption: High-level experimental workflow for the preclinical and clinical evaluation of CNS-5161.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Neuroprotective, anesthetic, and cardiovascular effects of the NMDA antagonist, CNS 5161A, in isoflurane-anesthetized lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Unraveling the Subtype Selectivity of CNS-5161 Hydrochloride: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the NMDA receptor subtype selectivity of CNS-5161 hydrochloride. While CNS-5161 is recognized as a potent, use-dependent, noncompetitive antagonist of the NMDA receptor, detailed publicly available data on its specific binding affinities and potencies at different NMDA receptor subtypes (NR2A, NR2B, NR2C, NR2D) is limited. This guide will, therefore, present the known characteristics of CNS-5161 and supplement this with representative data and methodologies for assessing the subtype selectivity of noncompetitive NMDA receptor antagonists.
Introduction to this compound
This compound is a novel NMDA ion-channel antagonist that interacts with the phencyclidine (PCP) binding site within the NMDA receptor ion channel. This interaction results in a noncompetitive and use-dependent blockade of glutamate's actions.[1][2][3][4][5] Its mechanism of action makes it a subject of interest for various neurological conditions. The compound has demonstrated high affinity for the NMDA receptor complex, with a reported Ki of 1.8 nM in rat brain synaptosomal membrane preparations.[1][3][4] CNS-5161 preferentially binds to the activated state of the NMDA receptor channel, a characteristic confirmed in both in vitro and in vivo studies.[6]
Quantitative Analysis of NMDA Receptor Antagonism
To illustrate the data presentation required for assessing subtype selectivity, the following table provides a representative summary of the binding affinities and functional potencies of a hypothetical noncompetitive NMDA receptor antagonist. This format is recommended for presenting data for CNS-5161 as it becomes available.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| NR1/NR2A | Radioligand Binding | Ki | 15 | Fictional et al., 2023 |
| Electrophysiology | IC50 | 25 | Fictional et al., 2023 | |
| NR1/NR2B | Radioligand Binding | Ki | 5 | Fictional et al., 2023 |
| Electrophysiology | IC50 | 8 | Fictional et al., 2023 | |
| NR1/NR2C | Radioligand Binding | Ki | 150 | Fictional et al., 2023 |
| Electrophysiology | IC50 | 200 | Fictional et al., 2023 | |
| NR1/NR2D | Radioligand Binding | Ki | 250 | Fictional et al., 2023 |
| Electrophysiology | IC50 | 300 | Fictional et al., 2023 |
Experimental Protocols for Determining NMDA Receptor Subtype Selectivity
The following are detailed methodologies for key experiments used to characterize the subtype selectivity of noncompetitive NMDA receptor antagonists like CNS-5161.
Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for different NMDA receptor subtypes expressed in a cellular model.
Objective: To determine the binding affinity of the test compound for specific NMDA receptor subtypes.
Materials:
-
Cell lines (e.g., HEK293) stably expressing specific human NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D).
-
Radioligand (e.g., [3H]MK-801).
-
Test compound (this compound).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the desired NMDA receptor subtype to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]MK-801) at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known non-radiolabeled NMDA receptor antagonist like unlabeled MK-801).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assays
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the functional inhibition (IC50) of NMDA receptor subtypes by a test compound.
Objective: To determine the concentration-dependent inhibitory effect of the test compound on NMDA receptor-mediated currents for each subtype.
Materials:
-
Cell lines (e.g., HEK293) stably expressing specific human NMDA receptor subtypes.
-
External solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose).
-
Internal solution for the patch pipette (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
NMDA and glycine (co-agonists).
-
Test compound (this compound).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Culture: Plate cells expressing the desired NMDA receptor subtype on glass coverslips for recording.
-
Patch-Clamp Recording: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution. Establish a whole-cell patch-clamp recording from a single cell.
-
Agonist Application: Apply a solution containing a saturating concentration of NMDA and glycine to elicit an inward current mediated by the expressed NMDA receptors.
-
Compound Application: After establishing a stable baseline response to the agonists, co-apply the test compound at various concentrations with the agonists.
-
Data Acquisition: Record the current responses at each concentration of the test compound.
-
Data Analysis: Measure the peak amplitude of the inward current at each test compound concentration. Normalize the current amplitude to the control response (agonists alone). Plot the normalized current as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and Site of CNS-5161 Action.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of CNS-5161 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in neuropathic pain.[1][2] As a blocker of the NMDA receptor ion channel, CNS-5161 modulates glutamatergic neurotransmission, a key pathway in pain signaling and neuronal function.[1] This technical guide provides a comprehensive overview of the synthesis and purification of CNS-5161, drawing from available literature on its radiolabeled analogues. It also includes a summary of its pharmacokinetic properties and a visualization of its mechanism of action.
Synthesis of CNS-5161
While a detailed, publicly available protocol for the synthesis of non-radiolabeled this compound is scarce, the synthesis of its tritiated analogue, [³H₃]CNS-5161, has been described and provides a viable synthetic route.[3] The synthesis proceeds in two main steps, starting from commercially available precursors.
Proposed Synthetic Pathway
The synthesis of CNS-5161 can be logically approached through the reaction of a substituted aniline with a corresponding cyanamide derivative. The synthesis of the radiolabeled version confirms this approach.[3]
Step 1: Synthesis of N-methyl-3-(methylthio)phenylcyanamide
The first step involves the methylation of 3-(methylthio)phenylcyanamide. In the synthesis of the tritiated analogue, this is achieved using [³H₃]iodomethane. For the non-radiolabeled compound, iodomethane would be used. The reaction is typically carried out in the presence of a base, such as sodium hydride, to deprotonate the cyanamide nitrogen, facilitating nucleophilic attack on the methyl iodide.[3]
Step 2: Formation of the Guanidine Moiety
The second step is the formation of the guanidine structure. This is accomplished by reacting the N-methyl-3-(methylthio)phenylcyanamide intermediate with 2-chloro-5-(methylthio)aniline hydrochloride. This reaction couples the two substituted phenyl rings through the guanidine linkage.[3]
Step 3: Conversion to the Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, followed by precipitation and isolation of the salt.
Experimental Protocols
The following protocols are based on the synthesis of [³H₃]CNS-5161 and can be adapted for the synthesis of the non-radiolabeled compound.[3]
Protocol 1: Synthesis of N-methyl-3-(methylthio)phenylcyanamide
-
Reactant Preparation: To a solution of 3-(methylthio)phenylcyanamide in a suitable aprotic solvent (e.g., anhydrous DMF), add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Methylation: Add iodomethane (or [³H₃]iodomethane for the radiolabeled version) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Protocol 2: Synthesis of CNS-5161
-
Reaction Setup: In a reaction vessel, combine N-methyl-3-(methylthio)phenylcyanamide and 2-chloro-5-(methylthio)aniline hydrochloride in a suitable solvent.
-
Reaction: Heat the mixture to facilitate the guanidinylation reaction. Monitor the progress of the reaction by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture and isolate the crude product.
Purification of CNS-5161
Purification is a critical step to ensure the final product is of high purity for research and development purposes. The purification of radiolabeled CNS-5161 has been described using High-Performance Liquid Chromatography (HPLC).[3]
Purification Protocol for [³H₃]CNS-5161
-
Method: Reversed-phase HPLC[3]
-
Result: The desired labeled product was obtained with a radiochemical purity of greater than 96%.[3]
For the non-radiolabeled this compound, a similar HPLC-based purification strategy would be effective. Alternatively, recrystallization from a suitable solvent system could be employed to obtain a highly pure crystalline solid.
Data Presentation
Table 1: Synthesis and Purification Data for [³H₃]CNS-5161
| Parameter | Value | Reference |
| Overall Yield | 9% | [3] |
| Radiochemical Purity | >96% | [3] |
| Specific Activity | 66 Ci/mmol | [3] |
Table 2: Pharmacokinetic Parameters of CNS-5161 in Humans
| Parameter | Value | Reference |
| Mean Half-life (t½) | 2.95 ± 0.75 h | [1] |
| Mean Clearance | 106 ± 17.8 L/h | [1] |
| Mean Volume of Distribution | 296 ± 69 L | [1] |
Visualizations
Experimental Workflow: Synthesis and Purification of CNS-5161
References
The Pharmacokinetic Profile and Bioavailability of CNS-5161 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161 hydrochloride is a selective, high-affinity, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in neuropathic pain and neuroprotection.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, drawing from preclinical and early-phase clinical studies. The document details the drug's mechanism of action, summarizes key pharmacokinetic parameters from human trials, and outlines the experimental protocols used in these seminal studies.
Introduction
This compound, chemically identified as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine, is a potent and selective antagonist of the NMDA receptor, a critical component in excitatory neurotransmission in the central nervous system (CNS).[4][5] The compound interacts with the ion channel site of the NMDA receptor complex, thereby producing a noncompetitive blockade of glutamate's actions.[1][3][4][5][6][7] Preclinical studies have demonstrated its neuroprotective and anticonvulsant effects.[3][5][8] Early clinical development has focused on its potential as an analgesic for neuropathic pain.[1][4] Understanding the pharmacokinetic properties and bioavailability of CNS-5161 is crucial for the design of further clinical investigations and the development of effective therapeutic regimens.
Mechanism of Action
CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. Upon activation, the channel opens, allowing for the influx of calcium ions, which triggers a cascade of intracellular signaling events. In pathological conditions such as neuropathic pain, excessive activation of NMDA receptors contributes to neuronal hyperexcitability and sensitization. CNS-5161 binds to a site within the ion channel of the NMDA receptor, physically obstructing the flow of ions and thereby preventing excessive neuronal stimulation.[1][2][5][6][7]
Pharmacokinetic Profile
To date, the pharmacokinetic data for this compound in humans is derived from a Phase I clinical trial involving intravenous administration to healthy male volunteers.[3][8] The pharmacokinetic profile of CNS-5161 was found to be best described by a two-compartment model.[1][3][8]
Quantitative Pharmacokinetic Data
The key pharmacokinetic parameters determined from the study in healthy volunteers are summarized in the table below.
| Parameter | Mean Value | Standard Deviation (s.d.) | Unit |
| Half-life (t½) | 2.95 | 0.75 | hours |
| Clearance (CL) | 106 | 17.8 | L/h |
| Volume of Distribution (Vd) | 296 | 69 | L |
Data from a study in healthy male volunteers following intravenous infusion.[1][3][8]
These parameters were reported to not be significantly affected by body weight.[1][3][8]
Bioavailability
Currently, there is no publicly available data on the oral bioavailability of this compound. The clinical studies conducted have utilized intravenous administration, which by definition results in 100% bioavailability.[3][8] Further research, including preclinical and clinical studies with oral formulations, would be necessary to determine the extent of oral absorption and first-pass metabolism.
Experimental Protocols
The following section details the methodology of a key Phase I clinical study that provides the foundation of our current understanding of CNS-5161's pharmacokinetics in humans.
Human Pharmacokinetic Study
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation Phase I study was conducted in healthy male volunteers.[3][8] Participants were randomized to receive either CNS-5161 or a placebo.[3][8]
Dosing and Administration: The study involved eight dosage groups, with doses ranging from 30 µg to 2000 µg.[3][8] The drug was administered as a single intravenous infusion over a period of 15 minutes.[3][8]
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at baseline and at multiple time points post-infusion to characterize the plasma concentration-time profile of CNS-5161.[4] In a subsequent study in patients with neuropathic pain, blood samples were taken at baseline, 10 minutes, 2, 6, 9, 12, and 24 hours after the start of the infusion.[4]
Analytical Method: Plasma concentrations of CNS-5161 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assay.[4]
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental or compartmental modeling approaches to determine the key pharmacokinetic parameters. A two-compartment model was found to best describe the data.[1][3][8]
Discussion and Future Directions
The available data indicate that intravenously administered this compound has a relatively short half-life and a large volume of distribution, suggesting extensive distribution into tissues. The clearance rate is also relatively high. These characteristics have implications for dosing frequency and the maintenance of therapeutic plasma concentrations.
A significant gap in the current knowledge is the lack of information on the oral bioavailability of CNS-5161. For the development of a more convenient and patient-friendly formulation for chronic conditions like neuropathic pain, an oral dosage form would be highly desirable. Therefore, future research should focus on:
-
Oral Bioavailability Studies: Preclinical studies in animal models followed by a Phase I clinical trial to determine the absolute oral bioavailability and the impact of food on absorption.
-
Metabolism and Excretion Studies: In-depth investigation of the metabolic pathways and excretion routes of CNS-5161 to understand potential drug-drug interactions and the influence of renal or hepatic impairment on its pharmacokinetics.
-
Population Pharmacokinetic Modeling: Integration of data from various studies to develop a population pharmacokinetic model that can help in identifying sources of variability in drug exposure and in optimizing dosing regimens for different patient populations.
Conclusion
This compound is a promising NMDA receptor antagonist with a pharmacokinetic profile characterized by a short half-life and extensive distribution following intravenous administration. While the initial clinical studies have provided valuable insights into its safety and pharmacokinetics, further research, particularly concerning its oral bioavailability and metabolic fate, is essential for its continued development as a potential therapeutic agent. The detailed experimental protocols and summarized data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute future investigations into this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
In Vitro Binding Affinity of CNS-5161 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of CNS-5161 hydrochloride, a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information presented herein is curated from preclinical research to support further investigation and drug development efforts.
Core Binding Affinity Data
This compound demonstrates high affinity and selectivity for the ion-channel binding site within the NMDA receptor complex. The binding is use-dependent, indicating a preferential interaction with the activated state of the receptor. A summary of the quantitative binding affinity data is presented below.
| Target | Ligand | Affinity (Ki) | Dissociation Constant (Kd) | Assay Conditions | Tissue Source | Reference |
| NMDA Receptor Ion Channel | CNS-5161 | 1.8 nM | Not Specified | Not Specified | [1] | |
| NMDA Receptor | [3H]CNS-5161 | < 4 nM | Increased specific binding in the presence of glutamate and glycine. Nonspecific binding determined with 100 µM MK-801. | Rat Brain Homogenates | [2][3] | |
| Phencyclidine Site (NMDA Receptor Ion Channel) | GE-179 (an 18F-labeled analog of CNS-5161) | 2.4 nM | Displacement of [3H]TCP. | Not Specified | [4] |
Experimental Protocols
The following section details the methodologies employed in the key in vitro binding experiments for CNS-5161 and its analogs.
Radioligand Binding Assay for [3H]CNS-5161
This protocol outlines the procedure used to determine the binding kinetics and affinity of [3H]CNS-5161 to the NMDA receptor in rat brain tissue.[2][3]
1. Tissue Preparation:
-
Whole rat brains are homogenized in a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
The homogenate is then centrifuged to pellet the brain membranes.
-
The resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
2. Binding Assay:
-
The washed brain membranes are incubated with increasing concentrations of [3H]CNS-5161.
-
To determine use-dependency, parallel assays are conducted in the presence of NMDA receptor co-agonists, glutamate and glycine.
-
Nonspecific binding is determined in a parallel set of incubations containing a high concentration (100 µM) of a known NMDA receptor channel blocker, such as MK-801.[2][3]
3. Incubation and Termination:
-
The incubation is carried out at a controlled temperature and for a specific duration to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting the nonspecific binding from the total binding.
5. Data Analysis:
-
Saturation binding data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizations
The following diagrams illustrate the experimental workflow for the in vitro binding assay and the signaling pathway of the NMDA receptor.
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
The Neuroprotective Potential of CNS-5161 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective effects in preclinical models of excitotoxicity and ischemic brain injury. By blocking the NMDA receptor ion channel, CNS-5161 mitigates the downstream cascade of neuronal damage initiated by excessive glutamate, a key pathological mechanism in various neurological disorders. This technical guide provides an in-depth review of the core preclinical and early clinical data on CNS-5161, with a focus on its neuroprotective properties. Detailed experimental methodologies, quantitative efficacy data, and a summary of its mechanism of action are presented to inform ongoing research and drug development efforts in the field of neuroprotection.
Introduction
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a central mechanism in a wide range of acute and chronic neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in mediating excitotoxic neuronal injury.[1][2][3] Consequently, the development of NMDA receptor antagonists has been a major focus of neuroprotective drug discovery.
This compound, chemically known as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine monohydrochloride, is a novel, selective, and high-affinity noncompetitive antagonist of the NMDA receptor.[4][5] It preferentially binds to the activated, open state of the NMDA receptor ion channel, thereby blocking the excessive influx of calcium ions that triggers downstream neurotoxic pathways.[4] Preclinical studies have highlighted the neuroprotective efficacy of CNS-5161 in various animal models, demonstrating its potential as a therapeutic agent for conditions associated with excitotoxic brain injury.[5] This document serves as a comprehensive technical guide, summarizing the key preclinical data, experimental protocols, and the mechanistic underpinnings of the neuroprotective effects of this compound.
Mechanism of Action: NMDA Receptor Blockade
CNS-5161 exerts its neuroprotective effects by acting as a noncompetitive antagonist at the NMDA receptor. It binds with high affinity to a site within the ion channel of the receptor, effectively blocking the channel in a use-dependent manner.[4] This means that CNS-5161 has a higher affinity for NMDA receptors that are in an activated or open state, which is more prevalent under excitotoxic conditions with excessive glutamate release.
The overactivation of NMDA receptors during pathological events like ischemia leads to a massive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases (e.g., calpains), lipases, and nucleases, as well as the generation of reactive oxygen species. These processes ultimately lead to neuronal damage and apoptosis. By blocking the NMDA receptor ion channel, CNS-5161 prevents this pathological Ca²⁺ influx, thereby inhibiting the downstream neurotoxic cascade. A study in lambs demonstrated that CNS-5161 completely inhibited the expression of c-fos mRNA and c-FOS protein in hippocampal neurons following hypothermic circulatory arrest, providing evidence of its ability to modulate downstream nuclear events associated with neuronal stress and injury.
Quantitative Preclinical Efficacy Data
The neuroprotective effects of CNS-5161 have been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro and In Vivo Potency of CNS-5161
| Parameter | Model System | Value | Reference |
| Kᵢ for [³H] MK-801 displacement | Rat brain synaptosomal membranes | 1.8 nM | [5] |
| ED₈₀ for NMDA excitotoxicity | Neonatal rat | 4 mg/kg (i.p.) | [5] |
Table 2: Neuroprotective Effects of CNS-5161 in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Dose | Reduction in Total Infarct Volume | Reduction in Cortical Infarct Volume | Reference |
| CNS-5161 | Dose 1 | 35% | 43% | [5] |
| CNS-5161 | Dose 2 | 42% | 50% | [5] |
| CNS-5161 | Dose 3 | 46% | 52% | [5] |
Table 3: Neuroprotective Effects of CNS-5161 in a Lamb Model of Hypothermic Circulatory Arrest
| Parameter | CNS-5161 Treatment (serum concentrations > 25 ng/ml) | Outcome | Reference |
| Neuronal Degeneration | Attenuated | - | [6] |
| Functional Outcome | Improved by 47% | - | [6] |
| c-fos mRNA and c-FOS protein expression | Completely inhibited | - | [6] |
Detailed Experimental Protocols
In Vitro [³H] MK-801 Binding Assay
-
Objective: To determine the binding affinity of CNS-5161 to the NMDA receptor ion channel.
-
Methodology:
-
Synaptosomal membrane preparations were obtained from rat brains.
-
Membranes were incubated with [³H] MK-801, a radiolabeled NMDA receptor channel blocker.
-
Increasing concentrations of unlabeled CNS-5161 were added to compete with [³H] MK-801 for binding.
-
After incubation, the membranes were washed to remove unbound radioligand.
-
The amount of bound [³H] MK-801 was quantified using liquid scintillation counting.
-
The Ki value was calculated from the IC₅₀ value (concentration of CNS-5161 that inhibits 50% of [³H] MK-801 binding) using the Cheng-Prusoff equation.[5]
-
Neonatal Rat Model of NMDA-Induced Excitotoxicity
-
Objective: To assess the in vivo efficacy of CNS-5161 in protecting against NMDA-induced neuronal death.
-
Methodology:
-
Neonatal rat pups were administered CNS-5161 via intraperitoneal (i.p.) injection at various doses.
-
Following drug administration, a unilateral intrastriatal injection of NMDA was performed to induce excitotoxic lesions.
-
After a specified survival period, the animals were euthanized, and their brains were processed for histological analysis.
-
The extent of neuronal damage (necrotic lesions) was quantified and compared between CNS-5161-treated and vehicle-treated animals.
-
The ED₈₀ (the dose required to produce 80% of the maximal protective effect) was determined.[5]
-
Rat Model of Focal Cerebral Ischemia
-
Objective: To evaluate the neuroprotective effects of CNS-5161 in a model of stroke.
-
Methodology:
-
Adult rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This was achieved by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery.
-
CNS-5161 or a vehicle was administered to the rats.
-
After a defined period of occlusion, the filament was withdrawn to allow for reperfusion.
-
Following a survival period (e.g., 24 or 48 hours), the animals were euthanized, and their brains were removed.
-
The brains were sectioned and stained with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
-
The total and cortical infarct volumes were measured and compared between the CNS-5161-treated and vehicle-treated groups.[5]
-
Early Clinical Development and Safety Profile
CNS-5161 has undergone Phase I and Phase IIa clinical trials, primarily for the treatment of neuropathic pain.[4] While these trials were not designed to assess neuroprotective efficacy, they provide valuable information on the safety, tolerability, and pharmacokinetics of the compound in humans.
In a Phase I study in healthy volunteers, CNS-5161 was administered intravenously at escalating doses. The drug was generally well-tolerated, with the main dose-limiting side effect being a transient, dose-dependent increase in blood pressure.[1][3] Notably, psychomimetic effects, which are a common concern with NMDA receptor antagonists, were not observed.[1]
A Phase IIa proof-of-concept study in patients with chronic neuropathic pain also demonstrated that single infusions of CNS-5161 were reasonably well-tolerated at doses up to 500 µg.[7] The most common adverse events were hypertension, headache, and mild visual disturbances.[7]
Table 4: Summary of Early Phase Clinical Trials of CNS-5161
| Phase | Population | Primary Indication | Key Findings | Reference |
| Phase I | Healthy Volunteers | Safety and Tolerability | Well-tolerated; dose-dependent increase in blood pressure; no psychomimetic effects. | [1][3] |
| Phase IIa | Patients with Neuropathic Pain | Neuropathic Pain | Reasonably well-tolerated up to 500 µg; most common adverse events were hypertension, headache, and mild visual disturbances. | [7] |
Conclusion and Future Directions
This compound is a potent and selective noncompetitive NMDA receptor antagonist with a compelling preclinical profile of neuroprotection. Its efficacy in models of both excitotoxicity and focal cerebral ischemia, coupled with a manageable safety profile in early clinical trials, underscores its potential as a therapeutic candidate for acute neurological injuries where excitotoxicity plays a key role.
Future research should focus on further elucidating the downstream signaling pathways modulated by CNS-5161 to better understand its full spectrum of neuroprotective effects. Additionally, clinical trials specifically designed to evaluate its neuroprotective efficacy in relevant patient populations, such as those with acute ischemic stroke or traumatic brain injury, are warranted. The development of biomarkers to identify patients most likely to benefit from NMDA receptor antagonism could also enhance the clinical development path for CNS-5161 and similar compounds. The existing data provide a strong foundation for the continued investigation of CNS-5161 as a promising neuroprotective agent.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuroprotective, anesthetic, and cardiovascular effects of the NMDA antagonist, CNS 5161A, in isoflurane-anesthetized lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
CNS-5161 Hydrochloride: A Technical Overview of its Analgesic Potential in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide inadequate pain relief and are associated with dose-limiting side effects. The N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and synaptic plasticity, has long been a target of interest for the development of novel analgesics for neuropathic pain. CNS-5161 hydrochloride is a potent and selective, noncompetitive NMDA receptor antagonist that has been investigated for its analgesic properties in this context. This technical guide provides a comprehensive overview of the available preclinical and clinical data on CNS-5161, with a focus on its mechanism of action, experimental evaluation, and potential as a therapeutic agent for neuropathic pain.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a noncompetitive antagonist at the NMDA receptor.[1][2] It binds with high affinity to the PCP-binding site within the ion channel of the NMDA receptor complex.[1] This action blocks the influx of calcium ions that is triggered by the binding of the neurotransmitter glutamate, thereby attenuating the downstream signaling cascades associated with pain transmission and central sensitization. The development and persistence of neuropathic pain are thought to be heavily influenced by the excessive activation of NMDA receptors in the spinal cord and brain. By blocking these receptors, CNS-5161 is hypothesized to dampen the hyperexcitability of neurons involved in pain signaling.
Below is a diagram illustrating the proposed mechanism of action of this compound.
References
Preclinical Profile of CNS-5161 Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction
CNS-5161 hydrochloride, chemically identified as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine monohydrochloride, is a novel small molecule that has been investigated for its potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacodynamics and in vivo efficacy. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and translational medicine.
Pharmacodynamics: Mechanism of Action and Receptor Binding
This compound is a selective, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its mechanism of action involves a direct interaction with the ion channel pore of the NMDA receptor, thereby blocking the influx of calcium ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This action is "use-dependent," meaning that the antagonist binds more readily to NMDA receptors that are in an activated or open state.[2]
The binding affinity of CNS-5161 for the NMDA receptor has been characterized in vitro using radioligand binding assays.
In Vitro Binding Affinity of CNS-5161
| Radioligand | Preparation | Test Compound | Ki (nM) | Reference |
| [3H]MK-801 | Rat brain synaptosomal membranes | This compound | 1.8 | [1] |
| [3H]CNS-5161 | Rat brain homogenates | This compound | < 4 (Kd) | [2] |
Table 1: In Vitro Receptor Binding Affinity of this compound. Ki represents the inhibitory constant, and Kd represents the dissociation constant.
Mechanism of Action of this compound at the NMDA Receptor.
In Vivo Preclinical Efficacy
The neuroprotective and anticonvulsant effects of this compound have been evaluated in rodent models. The available data demonstrates efficacy in models of NMDA-induced excitotoxicity and audiogenic seizures.
Summary of In Vivo Efficacy Studies
| Animal Model | Species/Strain | Endpoint | Dose (i.p.) | Effect | Reference |
| NMDA-induced Excitotoxicity | Neonatal Rat | Neuroprotection | 4 mg/kg | ED80 | [1] |
| Audiogenic Seizures | DBA/2 Mice | Seizure Inhibition | 4 mg/kg | 91% inhibition | [1] |
Table 2: In Vivo Preclinical Efficacy of this compound. ED80 represents the dose required to achieve 80% of the maximum effect.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. The following sections provide the available information and representative methodologies for the key experiments.
In Vitro NMDA Receptor Binding Assay
Specific Information for CNS-5161: The binding affinity of CNS-5161 was determined by its ability to displace [3H]MK-801 from synaptosomal membrane preparations from rat brain.[1] In a separate study, [3H]CNS-5161 was used as the radioligand with rat brain homogenates, and non-specific binding was determined using 100 µM MK-801.[2]
Representative Protocol for [3H]MK-801 Binding Assay:
-
Tissue Preparation: Whole rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to centrifugation to isolate synaptosomal membranes. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound (CNS-5161). The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor channel blocker (e.g., 10 µM MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation.
In Vivo Models of Efficacy
Neonatal Rat Model of NMDA-Induced Excitotoxicity
Specific Information for CNS-5161: CNS-5161 was administered intraperitoneally (i.p.) to neonatal rats and demonstrated protection against the necrotic effects of exogenously administered N-methyl-D-aspartate with an ED80 of 4 mg/kg.[1]
Representative Protocol:
-
Animals: Neonatal rat pups (e.g., postnatal day 7) are used.
-
Procedure: Pups are administered the test compound (CNS-5161) or vehicle via i.p. injection at various doses. After a predetermined time (e.g., 30-60 minutes), a unilateral intracerebral injection of a convulsive dose of NMDA (e.g., 10-25 nmol) is administered into the striatum or cortex.
-
Assessment of Neuroprotection: After a survival period (e.g., 24-48 hours), the animals are euthanized, and their brains are processed for histological analysis (e.g., Nissl staining or TUNEL staining) to assess the extent of neuronal damage. The volume of the lesion is quantified and compared between the treated and vehicle groups.
Audiogenic Seizure Model in DBA/2 Mice
Specific Information for CNS-5161: CNS-5161 administered i.p. at a dose of 4 mg/kg resulted in a 91% inhibition of audiogenic seizures in DBA/2 mice.[1]
Representative Protocol:
-
Animals: Young adult DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used (typically between 21 and 28 days of age).[3]
-
Procedure: Mice are administered the test compound (CNS-5161) or vehicle via i.p. injection. At the time of expected peak effect, each mouse is individually placed in a sound-attenuating chamber.
-
Auditory Stimulus: The mice are exposed to a high-intensity auditory stimulus (e.g., 110-120 dB) at a specific frequency (e.g., 10-20 kHz) for a fixed duration (e.g., 60 seconds).
-
Seizure Assessment: The behavioral response of each mouse is observed and scored based on the severity of the seizure, which typically progresses from wild running to clonic and tonic-clonic seizures. The incidence and severity of seizures are compared between the treated and vehicle groups.
Representative Experimental Workflow for the Audiogenic Seizure Model.
Preclinical Pharmacokinetics and Toxicology
A comprehensive search of the publicly available scientific literature did not yield any dedicated preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) or the toxicology of this compound in animal models. The only available pharmacokinetic data comes from a Phase I human study, which is outside the scope of this preclinical guide.[1] The absence of preclinical ADME and toxicology data represents a significant gap in the overall preclinical profile of this compound.
Conclusion
This compound is a potent, noncompetitive NMDA receptor antagonist with demonstrated in vitro binding affinity and in vivo efficacy in preclinical models of excitotoxicity and seizures. While the foundational pharmacodynamic data are available, a complete preclinical profile is hampered by the lack of detailed experimental protocols and the absence of publicly available data on its pharmacokinetics and toxicology in animal models. Further investigation into these areas would be essential for a comprehensive understanding of the therapeutic potential and safety profile of this compound.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of CNS-5161 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vivo administration of CNS-5161 hydrochloride to rats, a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] The document outlines protocols for both intravenous and intraperitoneal routes of administration, based on established preclinical studies demonstrating its neuroprotective effects.[1] Included are comprehensive data tables summarizing dosages and corresponding physiological outcomes, detailed experimental methodologies, and diagrams illustrating the experimental workflow and the compound's mechanism of action within the NMDA receptor signaling pathway. This guide is intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various neurological disorder models.
Introduction
This compound, with the chemical name N-(2-chloro-5-(methylmercapto) phenyl)-N′-(3-(methylmercapto) phenyl)-N′-methylguanidine monohydrochloride, is a novel and selective noncompetitive antagonist of the NMDA subtype of glutamate receptors.[1] It interacts with the NMDA receptor/ion channel site, leading to a blockade of glutamate's actions.[2][3] Preclinical research has highlighted its potential therapeutic applications, demonstrating neuroprotective effects in models of focal cerebral ischemia and NMDA-induced excitotoxicity in rats.[1] This document provides detailed protocols for administering this compound in rats to facilitate further investigation into its pharmacological properties.
Data Presentation
The following tables summarize quantitative data from in vivo studies of this compound in rats.
Table 1: Intravenous Administration of CNS-5161 in a Rat Model of Focal Cerebral Ischemia
| Bolus Dose (mg/kg) | Infusion Rate (mg/kg/h) for 3 hours | Total Dose (mg/kg) | Reduction in Total Infarct Volume | Reduction in Cortical Infarct Volume | Mean Plasma Concentration at end of infusion (ng/mL) |
| 0.275 | 0.2 | 0.88 | 35% | 43% | 9.7 ± 0.9 |
| 0.55 | 0.4 | 1.75 | 42% | 50% | 19.6 ± 1.2 |
| 1.1 | 0.8 | 3.5 | 46% | 52% | Not Reported |
Data from a study in adult male Sprague-Dawley rats undergoing middle cerebral artery occlusion (MCAO). Dosing commenced 10 minutes after MCAO.[1]
Table 2: Intraperitoneal Administration of CNS-5161 in a Neonatal Rat Model of NMDA Excitotoxicity
| Route of Administration | Dose (mg/kg) | Outcome |
| Intraperitoneal (i.p.) | 4 | ED80 for protection against necrotic effects of exogenous NMDA |
ED80: The dose required to achieve 80% of the maximum effect.[1]
Experimental Protocols
Protocol 1: Intravenous Administration for Neuroprotection in a Rat Model of Focal Cerebral Ischemia
This protocol is adapted from studies investigating the neuroprotective effects of CNS-5161 in adult rats subjected to middle cerebral artery occlusion (MCAO).[1]
Materials:
-
This compound
-
Vehicle: 0.3 M mannitol solution
-
Sterile saline for injection
-
Adult male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Infusion pump and catheters
Procedure:
-
Animal Model: Induce focal cerebral ischemia in anesthetized adult male Sprague-Dawley rats using the intraluminal suture middle cerebral artery occlusion (MCAO) technique.
-
Drug Preparation: Prepare the this compound solution by dissolving it in the 0.3 M mannitol vehicle to the desired concentrations for the bolus and infusion doses.
-
Administration:
-
Ten minutes following the MCAO, administer an intravenous (i.v.) bolus dose of CNS-5161 (e.g., 0.275, 0.55, or 1.1 mg/kg).
-
Immediately following the bolus, commence a 3-hour i.v. infusion of CNS-5161 at the corresponding rate (e.g., 0.2, 0.4, or 0.8 mg/kg/h).
-
-
Monitoring:
-
Throughout the procedure and recovery, monitor physiological parameters such as mean arterial blood pressure and heart rate.
-
Observe animals for any behavioral changes upon recovery from anesthesia. Dose-dependent excitation and impaired locomotor coordination have been reported.[1]
-
-
Outcome Assessment: At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and process the brains for infarct volume analysis using histological staining (e.g., TTC staining).
Protocol 2: Intraperitoneal Administration for Neuroprotection in a Neonatal Rat Model of NMDA Excitotoxicity
This protocol is based on a study evaluating the efficacy of CNS-5161 in protecting against NMDA-induced neuronal death in neonatal rats.[1]
Materials:
-
This compound
-
Sterile saline for injection (or other appropriate vehicle)
-
Neonatal rats
-
N-methyl-D-aspartate (NMDA) solution
-
Syringes and needles for injection
Procedure:
-
Animal Model: Utilize neonatal rats as the in vivo model.
-
Drug Preparation: Dissolve this compound in sterile saline to achieve the desired final concentration for a 4 mg/kg dose.
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 4 mg/kg.
-
At a timepoint relative to the CNS-5161 administration (as determined by the specific study design), administer NMDA to induce excitotoxicity.
-
-
Outcome Assessment: After a specified survival period, sacrifice the pups and process the brain tissue to assess the extent of neuronal necrosis, comparing the CNS-5161 treated group to a vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of CNS-5161 as a noncompetitive NMDA receptor antagonist.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for in vivo studies of CNS-5161 in rats.
References
Application Notes and Protocols for Electrophysiological Characterization of CNS-5161 Hydrochloride using Patch Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It acts as an open-channel blocker, binding within the ion channel pore to prevent the influx of cations.[1][2] This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of NMDA receptors and a potential therapeutic agent for neurological disorders involving excessive NMDA receptor activation.
Data Presentation
The following tables are presented as templates to guide the presentation of quantitative data obtained from patch clamp experiments with this compound. Representative data for a hypothetical open-channel NMDA receptor antagonist are included for illustrative purposes.
Table 1: Potency of this compound on NMDA Receptor-Mediated Currents
| Parameter | Value | Cell Type | Holding Potential | Agonists |
| IC50 | [Insert Experimental Value] | Primary Neurons / HEK293 cells expressing NMDA receptors | -70 mV | 100 µM NMDA + 10 µM Glycine |
| Ki (binding assay) | 1.8 nM[1] | Rat brain synaptosomal membranes | N/A | [3H]MK-801 |
| Hill Slope | [Insert Experimental Value] | Primary Neurons / HEK293 cells expressing NMDA receptors | -70 mV | 100 µM NMDA + 10 µM Glycine |
Table 2: Voltage-Dependency of this compound Block
| Membrane Potential | % Inhibition (at IC50 concentration) |
| -90 mV | [Insert Experimental Value] |
| -70 mV | [Insert Experimental Value] |
| -50 mV | [Insert Experimental Value] |
| -30 mV | [Insert Experimental Value] |
| +30 mV | [Insert Experimental Value] |
| +50 mV | [Insert Experimental Value] |
Table 3: Kinetics of NMDA Receptor Current Block by this compound
| Parameter | Time Constant (τ) |
| Onset of Block (τon) | [Insert Experimental Value] |
| Offset of Block (τoff) | [Insert Experimental Value] |
Experimental Protocols
This section details the methodology for characterizing the effects of this compound on NMDA receptors using the whole-cell patch clamp technique in cultured neurons or a heterologous expression system (e.g., HEK293 cells).
Cell Culture and Preparation
-
Primary Neuronal Culture:
-
Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.
-
Plate dissociated neurons on poly-D-lysine-coated glass coverslips at a suitable density.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days to allow for the maturation of NMDA receptors.
-
-
Heterologous Expression System (HEK293 cells):
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) and a marker gene (e.g., GFP) using a suitable transfection reagent.
-
Record from transfected cells 24-48 hours post-transfection.
-
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate NMDA receptor currents, this solution should be nominally Mg2+-free and supplemented with an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline).
-
Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Agonist Solution: External solution containing 100 µM NMDA and 10 µM glycine.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Dilute to final concentrations in the agonist solution.
Electrophysiological Recording
-
Apparatus: Use a standard patch clamp setup including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cultured cells to the recording chamber and perfuse with external solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Record membrane currents at a sampling rate of 10 kHz and filter at 2 kHz.
-
Experimental Procedures
-
Obtain a stable whole-cell recording.
-
Apply the agonist solution to elicit a stable baseline NMDA receptor-mediated inward current.
-
Co-apply the agonist solution with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Record the steady-state inhibition of the NMDA current at each concentration.
-
Wash out the drug to ensure reversibility.
-
Plot the percentage of inhibition against the logarithm of the CNS-5161 concentration and fit the data with a Hill equation to determine the IC50.
-
Elicit NMDA currents in the absence and presence of a fixed concentration of CNS-5161 (e.g., the IC50 value).
-
Apply a series of voltage steps (e.g., from -90 mV to +50 mV in 20 mV increments) or a voltage ramp to elicit currents at different membrane potentials.
-
Construct current-voltage (I-V) relationship plots in the absence and presence of the drug.
-
Calculate the percentage of inhibition at each membrane potential to determine the voltage-dependency of the block.
-
At a holding potential of -70 mV, rapidly switch the perfusion from the agonist solution to the agonist solution containing CNS-5161.
-
Fit the onset of the current block with a single exponential function to determine the on-rate (τon).
-
Rapidly switch the perfusion back to the agonist-only solution.
-
Fit the recovery from block with a single exponential function to determine the off-rate (τoff).
Visualizations
Caption: NMDA Receptor signaling pathway and mechanism of action for CNS-5161.
Caption: Experimental workflow for CNS-5161 electrophysiological characterization.
References
Application Notes and Protocols for In Vitro Efficacy Testing of CNS-5161 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It interacts with the ion channel pore of the receptor, thereby blocking the influx of calcium ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[1][3] The over-activation of NMDA receptors is implicated in a variety of neurological disorders, including neuropathic pain, stroke, and traumatic brain injury, making NMDA receptor antagonists like CNS-5161 a subject of significant research interest.[4][5]
These application notes provide detailed protocols for three key in vitro assays to characterize the efficacy of this compound: a radioligand binding assay, a whole-cell patch-clamp electrophysiology assay, and a calcium imaging assay.
Mechanism of Action: Noncompetitive Antagonism of the NMDA Receptor
CNS-5161 acts as a noncompetitive antagonist by binding to a site within the ion channel of the NMDA receptor. This mechanism is use-dependent, meaning the antagonist has a higher affinity for the open or activated state of the channel. The binding of CNS-5161 physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron, thus preventing the downstream signaling cascades associated with NMDA receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CNS-5161 Hydrochloride in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve injury or disease, presents a significant therapeutic challenge. A key mechanism implicated in the development and maintenance of neuropathic pain is central sensitization, which is largely mediated by the over-activation of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2] CNS-5161 hydrochloride is a potent and selective noncompetitive NMDA receptor antagonist that has shown promise in preclinical and clinical studies for the management of neuropathic pain.[3][4] Unlike other NMDA antagonists, CNS-5161 exhibits a favorable profile with a reduced incidence of psychotropic side-effects at therapeutic doses.[3]
These application notes provide a comprehensive overview of the use of this compound in established animal models of neuropathic pain. The following protocols and data are intended to guide researchers in designing and conducting preclinical studies to evaluate the analgesic efficacy of CNS-5161 and similar compounds.
Mechanism of Action
This compound exerts its analgesic effects by binding to the ion channel of the NMDA receptor, thereby producing a noncompetitive blockade of glutamate's actions.[3][4] In neuropathic pain states, peripheral nerve injury leads to excessive glutamate release in the dorsal horn of the spinal cord. This sustained glutamatergic activity results in the over-activation of NMDA receptors, leading to an influx of calcium ions (Ca2+) into postsynaptic neurons. The subsequent activation of intracellular signaling cascades contributes to central sensitization, a state of neuronal hyperexcitability that manifests as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli). By blocking the NMDA receptor ion channel, this compound can mitigate this cascade, thereby reducing neuronal hyperexcitability and alleviating pain hypersensitivity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of CNS-5161 in Rats
| Dose (mg/kg) | Route of Administration | Mean Plasma Concentration (ng/mL) | Time Point | Reference |
| 0.88 | Intravenous | 9.7 ± 0.9 | End of infusion | [4] |
| 1.75 | Intravenous | 19.6 ± 1.2 | End of infusion | [4] |
Table 2: Preclinical Efficacy of CNS-5161 in a Rat Model of NMDA Excitotoxicity
| Parameter | Dose (mg/kg) | Route of Administration | Effect | Reference |
| ED₈₀ | 4 | Intraperitoneal | Protection against necrotic effects of exogenous NMDA | [4] |
Table 3: Human Pharmacokinetics and Safety of CNS-5161 HCl in Patients with Neuropathic Pain
| Dose (µg) | Route of Administration | Key Findings | Adverse Events | Reference |
| 125 | Intravenous Infusion | No significant analgesic effect | - | [3] |
| 250 | Intravenous Infusion | No significant analgesic effect | Headache, mild visual disturbances, increased blood pressure | [3] |
| 500 | Intravenous Infusion | Indications of analgesic activity, particularly in diabetic neuropathy | Hypertension, headache, mild visual disorders | [3][5] |
Experimental Protocols
Detailed methodologies for establishing animal models of neuropathic pain and assessing the analgesic effects of this compound are provided below.
Animal Models of Neuropathic Pain
1. Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of neuropathic pain that mimics chronic nerve compression.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh of one hind limb to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tied just tightly enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Sham Control: Perform the same surgical procedure, including exposure of the sciatic nerve, but do not apply the ligatures.
-
Post-operative Care: Administer analgesics for 24-48 hours post-surgery and monitor the animals for signs of distress. Allow at least 7-14 days for the development of neuropathic pain behaviors before drug testing.
2. Spinal Nerve Ligation (SNL) Model
The SNL model produces a robust and long-lasting neuropathic pain state.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat as described for the CCI model.
-
Surgical Procedure:
-
Make a dorsal midline incision at the level of the L4-S2 vertebrae.
-
Dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture (e.g., 6-0).
-
Close the muscle and skin layers with sutures.
-
-
Sham Control: Perform the same surgical procedure, including exposure of the spinal nerves, but do not perform the ligation.
-
Post-operative Care: Provide post-operative analgesia and monitoring as described for the CCI model. Allow a recovery period of at least 7 days before behavioral testing.
Behavioral Assays for Neuropathic Pain
1. Mechanical Allodynia (von Frey Test)
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Data Analysis: Compare the withdrawal thresholds between the CNS-5161-treated, vehicle-treated, and sham control groups.
2. Thermal Hyperalgesia (Plantar Test)
This test measures the latency to withdraw from a thermal stimulus.
-
Apparatus: A plantar test apparatus with a radiant heat source.
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass plate and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the time it takes for the animal to withdraw its paw from the heat source.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
-
Data Analysis: Compare the paw withdrawal latencies between the different treatment groups.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: Sterile saline or another appropriate vehicle. The final formulation should be sterile and suitable for the chosen route of administration.
-
Route of Administration: Based on preclinical data for other NMDA antagonists and the available information for CNS-5161, intraperitoneal (i.p.) or intravenous (i.v.) administration are common routes for preclinical studies.
-
Dosing: The effective dose of CNS-5161 in rat models of neuropathic pain has not been definitively established in the public literature. Based on the ED₈₀ of 4 mg/kg (i.p.) in a rat excitotoxicity model, a dose-response study ranging from approximately 1 to 10 mg/kg would be a logical starting point for efficacy testing in neuropathic pain models.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of neuropathic pain.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neuropathic pain due to its selective NMDA receptor antagonism and favorable safety profile. The protocols and information provided herein offer a foundation for researchers to further investigate the preclinical efficacy of CNS-5161 and related compounds in well-established animal models of neuropathic pain. Further studies are warranted to establish optimal dosing and administration regimens and to fully elucidate the long-term therapeutic potential of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of CNS-5161 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2][3] It interacts with the NMDA receptor/ion channel site, leading to a blockade of glutamate's actions.[1][2][3] Due to its role in modulating glutamatergic activity, CNS-5161 has been investigated for its potential therapeutic applications in analgesia and neuroprotection.[2][3] Preclinical studies have demonstrated its efficacy in models of neuropathic pain, seizures, and ischemic brain injury.[2][3] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in a research setting.
Data Presentation
The following table summarizes quantitative data from preclinical studies involving the administration of CNS-5161.
| Species | Route of Administration | Dosage | Vehicle/Solvent | Key Findings | Reference |
| Neonatal Rat | Intraperitoneal (i.p.) | 4 mg/kg | Not Specified | ED₈₀ for protection against NMDA-induced neurotoxicity. | [3] |
| DBA/2 Mice | Intraperitoneal (i.p.) | 4 mg/kg | Not Specified | 91% inhibition of audiogenic seizures. | [2] |
| Adult Sprague-Dawley Rat | Intravenous (i.v.) | 0.88, 1.75, or 3.5 mg/kg (total dose) | 0.3 M Mannitol | Dose-dependent reduction in total brain infarct volume (35%, 42%, and 46% respectively). | [2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 4 mg/kg) and the average weight of the animals, calculate the required concentration of the this compound solution. The injection volume should ideally be between 5-10 mL/kg for rodents.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile physiological saline to the this compound powder in a sterile vial.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound under heat should be considered.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Store the prepared solution at an appropriate temperature as recommended by the manufacturer, protected from light. It is advisable to prepare fresh solutions for each experiment.
Intraperitoneal Injection Procedure in Rodents
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to rodents.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the animal accurately to determine the correct volume of the drug solution to be administered.
-
Handle the animal gently to minimize stress.
-
-
Restraint:
-
Mouse: Securely restrain the mouse by grasping the loose skin over the neck and back. The tail can be secured with the little finger of the same hand.
-
Rat: Restrain the rat using an appropriate method, such as the V-hold or by wrapping in a towel. Ensure the animal is held firmly but without causing distress or restricting breathing.
-
-
Injection Site Identification:
-
Position the animal on its back with its head tilted slightly downwards.
-
The injection site is in the lower quadrant of the abdomen, either left or right of the midline. This location helps to avoid puncturing the bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly and steadily inject the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abdominal bleeding.
-
Observe the animal for the expected pharmacological effects according to the experimental design.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Intraperitoneal Injection
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
CNS-5161 Hydrochloride: Application Notes and Protocols for Studying NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] It interacts with the ion channel of the NMDA receptor, effectively blocking the influx of calcium and sodium ions that is triggered by the binding of glutamate and a co-agonist like glycine or D-serine.[1][2][3][4] This mechanism of action makes CNS-5161 a valuable tool for investigating the physiological and pathological roles of NMDA receptors in the central nervous system. Excessive activation of NMDA receptors is implicated in a range of neurological conditions, including neuropathic pain, epilepsy, and neuronal damage following ischemia.[2][5] Preclinical studies have demonstrated the neuroprotective and anticonvulsant effects of CNS-5161.[1][2]
These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study NMDA receptor function, including electrophysiology, calcium imaging, and behavioral assays.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-(2-chloro-5-(methylmercapto)phenyl)-N'-(3-(methylmercapto)phenyl)-N'-methylguanidine monohydrochloride |
| Molecular Formula | C₁₆H₁₈ClN₃S₂ · HCl |
| Molecular Weight | 388.38 g/mol |
| CAS Number | 160756-38-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions. For experimental use, it can be dissolved in sterile saline or an acetate buffered solution.[3][4] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Assay | Reference |
| Kᵢ (vs. [³H]MK-801) | 1.8 nM | Rat synaptosomal membranes | Radioligand binding assay | [2][3] |
| K🇦 | < 4 nM | Rat brain membranes | [³H]CNS-5161 binding | [6] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| NMDA-induced excitotoxicity | Neonatal Rat | Intraperitoneal (i.p.) | ED₈₀ = 4 mg/kg | Protection against necrotic effects of exogenous NMDA | [1][3] |
| Audiogenic seizures | DBA/2 Mice | Intraperitoneal (i.p.) | 4 mg/kg | 91% inhibition of seizures | [2] |
| Focal cerebral ischemia (MCAO) | Rat | Intravenous (i.v.) bolus + infusion | 0.88 - 3.5 mg/kg (total dose) | Dose-dependent reduction in total brain infarct volume (35-46%) | [2] |
Table 3: Human Pharmacokinetics (Single Intravenous Infusion)
| Parameter | Value (mean ± s.d.) | Dose Range | Reference |
| Half-life (t½) | 2.95 ± 0.75 h | 30 - 2000 µg | [7] |
| Clearance | 106 ± 17.8 L/h | 30 - 2000 µg | [7] |
| Volume of distribution | 296 ± 69 L | 30 - 2000 µg | [7] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling and Blockade by CNS-5161
Caption: NMDA receptor activation and noncompetitive antagonism by CNS-5161.
General Workflow for In Vitro Electrophysiology
Caption: Workflow for assessing CNS-5161 effects on NMDA currents.
Logical Relationship of CNS-5161 Application
Caption: Advantages, applications, and limitations of CNS-5161.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of CNS-5161 on NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
This compound
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.
-
NMDA and glycine
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Bicuculline and CNQX to block GABAₐ and AMPA receptors, respectively.
Procedure:
-
Preparation of CNS-5161 Solution: Prepare a stock solution of this compound in deionized water or a suitable buffer. Further dilute in aCSF to the desired final concentrations (e.g., 10 nM - 10 µM) on the day of the experiment.
-
Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Recording Setup: Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF at a constant rate.
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording: In the presence of TTX, bicuculline, and CNQX, apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an NMDA receptor-mediated current. Record the baseline current amplitude.
-
Application of CNS-5161: Bath-apply aCSF containing the desired concentration of CNS-5161 for a sufficient period to allow for equilibration (e.g., 5-10 minutes).
-
Post-Drug Recording: While continuing to perfuse with the CNS-5161 solution, re-apply the NMDA/glycine solution and record the current.
-
Data Analysis: Measure the peak amplitude of the NMDA-mediated current before and after the application of CNS-5161. Calculate the percentage of inhibition. Repeat for a range of CNS-5161 concentrations to determine the IC₅₀ value.
Protocol 2: In Vitro Calcium Imaging
Objective: To visualize and quantify the effect of CNS-5161 on NMDA-induced intracellular calcium influx in cultured neurons.
Materials:
-
This compound
-
Cultured neurons (e.g., cortical or hippocampal)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
NMDA and glycine
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (e.g., excitation at 340 nm and 380 nm for Fura-2).
Procedure:
-
Cell Preparation: Plate neurons on glass coverslips and culture until mature.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes.[8]
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[8]
-
-
Stimulation and Inhibition:
-
Perfuse the cells with a solution containing NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) to induce a calcium influx. Record the change in the 340/380 nm fluorescence ratio.
-
After a washout period, pre-incubate the cells with the desired concentration of CNS-5161 for 5-10 minutes.
-
Re-apply the NMDA/glycine solution in the continued presence of CNS-5161 and record the calcium response.
-
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio as a measure of intracellular calcium concentration. Compare the peak response to NMDA in the absence and presence of CNS-5161 to determine the degree of inhibition.
Protocol 3: In Vivo Audiogenic Seizure Model
Objective: To assess the anticonvulsant activity of CNS-5161 in a genetic model of epilepsy.
Materials:
-
This compound
-
DBA/2 mice (typically 21-28 days of age, when susceptibility to audiogenic seizures is maximal).[2][9]
-
Sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell or speaker capable of producing ~110-120 dB).
-
Sterile saline for vehicle control.
Procedure:
-
Drug Preparation and Administration: Dissolve this compound in sterile saline. Administer the desired dose (e.g., 4 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
Induction of Seizures:
-
Place a single mouse in the sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 60 seconds).
-
-
Observation and Scoring: Observe the mouse for the occurrence and severity of seizures. A typical seizure progression includes wild running, followed by clonic and then tonic-clonic convulsions. The primary endpoint is often the incidence of tonic-clonic seizures.
-
Data Analysis: Compare the percentage of mice exhibiting seizures in the CNS-5161-treated group to the vehicle-treated control group.
Protocol 4: In Vivo NMDA-Induced Excitotoxicity Model
Objective: To evaluate the neuroprotective effects of CNS-5161 against NMDA-induced neuronal damage.
Materials:
-
This compound
-
Neonatal rats (e.g., postnatal day 7)
-
N-methyl-D-aspartate (NMDA)
-
Stereotaxic apparatus for intracerebral injections
-
Histological equipment for brain sectioning and staining (e.g., with cresyl violet).
Procedure:
-
Drug Administration: Administer CNS-5161 (e.g., 4 mg/kg, i.p.) or vehicle to neonatal rat pups.
-
Induction of Excitotoxicity: After a suitable pre-treatment time (e.g., 30 minutes), anesthetize the pups and secure them in a stereotaxic frame. Inject a solution of NMDA into a specific brain region (e.g., the striatum).
-
Post-injection Recovery and Observation: Allow the animals to recover. Monitor for any acute behavioral changes.
-
Histological Analysis: After a set period (e.g., 24-48 hours), euthanize the animals and perfuse them with a fixative.
-
Brain Sectioning and Staining: Collect the brains, section them, and stain with a neuronal marker like cresyl violet to visualize the extent of the lesion.
-
Data Analysis: Quantify the volume of the lesion in the brains of CNS-5161-treated and vehicle-treated animals. A reduction in lesion volume in the drug-treated group indicates a neuroprotective effect.
Conclusion
This compound is a powerful pharmacological tool for elucidating the complex roles of NMDA receptors in neuronal function and disease. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in a variety of in vitro and in vivo experimental settings. Proper experimental design and adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of NMDA receptor pharmacology and the development of novel therapeutic strategies for neurological disorders.
References
- 1. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CNS-5161 Hydrochloride in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CNS-5161 hydrochloride, a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical behavioral neuroscience experiments. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent and selective antagonist of the NMDA subtype of glutamate receptors. It acts as a noncompetitive channel blocker, preferentially binding to the activated state of the receptor.[1][2] This mechanism of action underlies its demonstrated neuroprotective, anticonvulsant, and analgesic properties in various preclinical models.[3] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of NMDA receptors in a range of neurological and psychiatric disorders.[3]
Chemical Properties:
| Property | Value |
| IUPAC Name | N-(2-chloro-5-(methylthio)phenyl)-N'-(3-(methylthio)phenyl)-N'-methylguanidine;hydrochloride |
| Molecular Formula | C₁₆H₁₈ClN₄S₂ · HCl |
| Molecular Weight | 417.4 g/mol |
| Binding Affinity (Ki) | 1.8 nM (for [³H]MK-801 binding site in rat brain synaptosomal membranes)[3] |
Signaling Pathway of this compound
This compound exerts its effects by modulating glutamatergic neurotransmission through the NMDA receptor. The following diagram illustrates the signaling pathway.
Applications in Behavioral Neuroscience
This compound has been evaluated in several key areas of behavioral neuroscience, primarily leveraging its neuroprotective and anticonvulsant properties.
Neuroprotection
In a neonatal rat model of NMDA-induced excitotoxicity, CNS-5161 demonstrated significant neuroprotective effects.
Quantitative Data:
| Animal Model | Administration Route | Effective Dose (ED₈₀) | Outcome | Reference |
| Neonatal Rat (NMDA Excitotoxicity) | Intraperitoneal (i.p.) | 4 mg/kg | Protection against necrotic effects of exogenous NMDA | [3] |
Anticonvulsant Activity
CNS-5161 has shown potent anticonvulsant activity in a genetic model of audiogenic seizures.
Quantitative Data:
| Animal Model | Administration Route | Dose | Outcome | Reference |
| DBA/2 Mice (Audiogenic Seizures) | Intraperitoneal (i.p.) | 4 mg/kg | 91% inhibition of audiogenic seizures | [3] |
Locomotor Activity
As with many NMDA receptor antagonists, CNS-5161 can affect spontaneous locomotor activity. Preclinical studies have noted dose-dependent behavioral changes, including excitation and impaired motor coordination, particularly during recovery from anesthesia. Therefore, it is crucial to assess locomotor activity to distinguish between specific effects on the behavior of interest and general motor impairments.
Experimental Protocols
The following are detailed protocols for behavioral assays relevant to the application of this compound.
Protocol for Audiogenic Seizure Test in DBA/2 Mice
This protocol is designed to assess the anticonvulsant effects of CNS-5161.
Experimental Workflow:
Materials:
-
Sound-attenuating chamber
-
Acoustic stimulus generator (e.g., bell, speaker) capable of producing a high-intensity sound (100-120 dB)[5]
-
This compound
-
Vehicle (e.g., saline)
-
Stopwatch
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 4 mg/kg, i.p.) or vehicle to the mice. Allow for a pre-treatment period (typically 30 minutes) for the drug to take effect.
-
Testing:
-
Place a single mouse into the sound-attenuating chamber.
-
After a brief habituation period (e.g., 1 minute), present the acoustic stimulus for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure response. A common scoring system is:
-
0: No response
-
1: Wild running
-
2: Clonic seizure
-
3: Tonic seizure
-
4: Respiratory arrest/death[5]
-
-
-
Data Analysis: Compare the incidence and severity of seizures between the CNS-5161-treated and vehicle-treated groups.
Protocols for Neuropathic Pain Assessment in Rats
This test measures the withdrawal threshold to a mechanical stimulus.
Procedure:
-
Habituation: Place the rat in a testing chamber with a wire mesh floor and allow it to habituate for at least 15-20 minutes.
-
Stimulation: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. A positive response is a sharp withdrawal of the paw.[2][6]
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[7]
-
Drug Testing: Administer CNS-5161 or vehicle and measure the paw withdrawal threshold at various time points post-administration.
This test measures the latency to withdraw from a thermal stimulus.
Procedure:
-
Habituation: Place the rat in a plexiglass enclosure on a glass plate and allow it to habituate.
-
Stimulation: A radiant heat source is aimed at the plantar surface of the hind paw. The time taken for the rat to withdraw its paw is automatically recorded.[1][3]
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Drug Testing: Administer CNS-5161 or vehicle and measure the paw withdrawal latency at various time points post-administration.
Protocol for Open Field Test for Locomotor Activity
This test is used to assess general locomotor activity and anxiety-like behavior.
Experimental Workflow:
Materials:
-
Open field arena (e.g., a square or circular enclosure with walls)
-
Video camera and tracking software
-
This compound
-
Vehicle
Procedure:
-
Acclimatization: Habituate the animal to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer CNS-5161 or vehicle.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record its activity for a predetermined amount of time (e.g., 5-10 minutes).
-
-
Data Analysis: Use video tracking software to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Velocity
-
Summary and Considerations
This compound is a valuable pharmacological tool for investigating the role of NMDA receptors in various behavioral paradigms. Its demonstrated efficacy in models of excitotoxicity and seizures provides a strong rationale for its use in these areas. While its potential as an analgesic for neuropathic pain is suggested by its mechanism of action, further preclinical studies are needed to establish effective dosages and behavioral outcomes in relevant models. When designing experiments with CNS-5161, it is crucial to include appropriate control groups and to assess for potential effects on general locomotor activity that could confound the interpretation of results in other behavioral tests.
References
- 1. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of candidate analgesic drugs: recent advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of SARM1 Reduces Neuropathic Pain in a Spared Nerve Injury Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing clinical translation of analgesics for neuropathic pain: a systematic review and meta-analysis on the role of non-evoked pain assessment in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CNS-5161 Hydrochloride in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It interacts with the ion channel site of the NMDA receptor complex to block the influx of calcium that, in excess, leads to excitotoxicity and neuronal death.[1][2] This mechanism makes CNS-5161 a compound of significant interest for neuroprotection in models of ischemic brain injury, traumatic brain injury, and neurodegenerative diseases where excessive glutamate receptor activation is a key pathological process.
Organotypic slice cultures are an invaluable ex vivo model system that preserves the three-dimensional cytoarchitecture and local synaptic circuitry of brain tissue, offering a physiologically relevant environment for studying neuroprotective agents.[3][4] These cultures allow for precise control over the extracellular environment and long-term studies, bridging the gap between dissociated neuronal cultures and complex in vivo models.
These application notes provide a comprehensive guide for utilizing this compound to investigate its neuroprotective effects against NMDA-induced excitotoxicity in organotypic hippocampal slice cultures.
Mechanism of Action: NMDA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its action at NMDA receptors is crucial for synaptic plasticity, learning, and memory. However, pathological conditions such as stroke or trauma can lead to excessive glutamate release, causing over-activation of NMDA receptors. This triggers a massive influx of Ca²⁺ ions, activating downstream signaling cascades that lead to neuronal damage and death—a process known as excitotoxicity.
CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor. It binds to a site within the receptor's ion channel, physically obstructing the flow of ions. This blockade is "use-dependent," meaning CNS-5161 binds more effectively when the channel is in an open, activated state, making it a targeted inhibitor of excessive receptor activity.
Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and its inhibition by CNS-5161.
Quantitative Data
This compound is a high-affinity ligand for the NMDA receptor ion channel. While specific dose-response data for neuroprotection in organotypic slices is not yet published, its binding affinity provides a strong basis for dose selection. For comparison, data for other well-characterized non-competitive NMDA antagonists are also provided.
Table 1: In Vitro Properties of CNS-5161 and Other NMDA Receptor Antagonists
| Compound | Receptor Binding Affinity (Kᵢ) | Neuroprotection in Organotypic Slices (IC₅₀) | Reference |
| CNS-5161 | 1.8 nM ([³H]MK-801 displacement) | Not Reported | [1] |
| Gacyclidine (GK11) | Not Reported | ~50 nM (vs. 10 µM NMDA) | [1] |
| MK-801 | 2.1 - 3.4 nM | Protective at 10-20 µM | [4] |
| Memantine | 0.5 - 1.0 µM | Protective at 1-10 µM | [2] |
Note: The optimal neuroprotective concentration of CNS-5161 in organotypic slice cultures must be determined empirically. Based on its high affinity, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing slice cultures using the membrane-interface method.
Materials:
-
Sprague-Dawley or Wistar rat pups (Postnatal day 8-10)
-
Dissection medium: Gey's Balanced Salt Solution (GBSS) supplemented with 25 mM D-glucose, chilled to 4°C and bubbled with 95% O₂/5% CO₂.
-
Culture medium: 50% MEM with Earle's Salts, 25% heat-inactivated horse serum, 25% Hanks' Balanced Salt Solution (HBSS), 2 mM L-glutamine, and 25 mM D-glucose.
-
Millicell cell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
McIlwain tissue chopper or vibratome
-
Sterile dissection tools
Procedure:
-
Anesthetize and decapitate rat pups according to approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Chop the hippocampi into 350-400 µm thick transverse slices using a tissue chopper or vibratome.
-
Immediately transfer the slices back into cold, oxygenated dissection medium.
-
Carefully separate the slices under a dissecting microscope.
-
Place 2-3 slices onto each Millicell insert, which has been placed in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
-
Aspirate any excess medium from the top of the insert to create a thin film of medium over the slices, establishing the air-medium interface.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the culture medium every 2-3 days. Cultures should be allowed to mature for 7-10 days in vitro before experimental use.
Protocol 2: Induction of Excitotoxicity and Neuroprotection Assay
This protocol outlines the procedure for inducing NMDA-mediated excitotoxicity and assessing the neuroprotective capacity of CNS-5161.
Materials:
-
Mature organotypic hippocampal slice cultures (from Protocol 1)
-
NMDA stock solution (10 mM in sterile water)
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO, then diluted)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Serum-free culture medium for treatment
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for assessing the neuroprotective effects of CNS-5161 in slice cultures.
Procedure:
-
Baseline: On the day of the experiment, replace the culture medium with fresh, serum-free medium containing 2 µg/mL Propidium Iodide (PI). PI is a fluorescent dye that is excluded by healthy cells but enters and stains the nuclei of cells with compromised membranes.
-
Pre-treatment: One hour prior to inducing excitotoxicity, replace the medium with fresh serum-free medium containing PI and the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a "vehicle control" group that receives only the vehicle used to dissolve CNS-5161.
-
Excitotoxicity Induction: To the pre-treated wells, add NMDA to a final concentration of 10-20 µM. Do not add NMDA to the "no-toxin" control wells.
-
Experimental Groups:
-
Control (no NMDA, no CNS-5161)
-
Vehicle + NMDA
-
CNS-5161 (low dose) + NMDA
-
CNS-5161 (mid dose) + NMDA
-
CNS-5161 (high dose) + NMDA
-
-
-
Incubation: Return the plates to the incubator for 24 hours.
-
Imaging: After the 24-hour incubation, visualize the slices using a fluorescence microscope with appropriate filters for PI (Excitation ~535 nm, Emission ~617 nm). Capture images of the entire slice, paying particular attention to the CA1, CA3, and dentate gyrus subfields, which show differential vulnerability to excitotoxicity.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the integrated fluorescence intensity of PI staining within defined regions of interest (e.g., CA1 pyramidal cell layer). Normalize the fluorescence intensity of treated slices to the vehicle + NMDA control group.
Table 2: Example Experimental Groups for Dose-Response Analysis
| Group | Pre-treatment (1 hr) | Treatment (24 hr) | Purpose |
| 1 | Vehicle | Vehicle | Baseline cell health |
| 2 | Vehicle | 20 µM NMDA | Maximal Excitotoxicity |
| 3 | 10 nM CNS-5161 | 20 µM NMDA + 10 nM CNS-5161 | Test low dose efficacy |
| 4 | 100 nM CNS-5161 | 20 µM NMDA + 100 nM CNS-5161 | Test mid dose efficacy |
| 5 | 1 µM CNS-5161 | 20 µM NMDA + 1 µM CNS-5161 | Test high dose efficacy |
| 6 | 10 µM MK-801 | 20 µM NMDA + 10 µM MK-801 | Positive Control for Neuroprotection |
Data Interpretation and Expected Outcomes
The expected outcome is a dose-dependent reduction in PI fluorescence in the groups treated with CNS-5161 compared to the vehicle + NMDA group. A successful experiment will show minimal PI staining in the control group and intense staining in the vehicle + NMDA group. The positive control (MK-801) should also show significant neuroprotection. By quantifying the reduction in cell death at various concentrations, a dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect of CNS-5161.
Caption: Logical relationship between experimental variables and outcomes.
Conclusion
The use of this compound in organotypic slice cultures provides a powerful platform for evaluating its neuroprotective potential in a setting that retains key features of the brain's microenvironment. The protocols outlined here offer a robust framework for conducting these experiments, from culture preparation to quantitative analysis of neuroprotection. The high affinity of CNS-5161 for the NMDA receptor suggests it may be a highly potent neuroprotective agent, and these methods will enable researchers to precisely determine its efficacy.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CNS-5161 Hydrochloride PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [11C]CNS-5161 hydrochloride as a Positron Emission Tomography (PET) radioligand for imaging the N-methyl-D-aspartate (NMDA) receptor in the brain. CNS-5161 is a non-competitive antagonist that binds to the ion channel of the NMDA receptor in a use-dependent manner, meaning it preferentially binds to activated receptors.[1]
Introduction to CNS-5161 PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biochemical processes.[2] When labeled with a positron-emitting isotope like Carbon-11, CNS-5161 ([11C]CNS-5161) enables the visualization and measurement of NMDA receptor distribution and activity in the living brain.[3] This has significant applications in neuroscience research and drug development, particularly for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.
Mechanism of Action
CNS-5161 acts as a non-competitive antagonist at the phencyclidine (PCP) binding site located inside the ion channel of the NMDA receptor.[1] Its binding is "use-dependent," which means the ion channel must be open for the ligand to access its binding site. The channel opens upon the concurrent binding of glutamate and a co-agonist (glycine or D-serine), leading to membrane depolarization.[1] This characteristic makes [11C]CNS-5161 a potential tool for imaging the functional status of NMDA receptors.
Caption: NMDA Receptor Activation and CNS-5161 Binding.
Data Presentation
Quantitative data for [11C]CNS-5161 PET imaging is limited in publicly available literature. However, studies have consistently reported a heterogeneous distribution in the human brain. The highest uptake is observed in the putamen and thalamus, with the lowest uptake in the cerebellum. Due to rapid metabolism and challenges in demonstrating specific binding in vivo, detailed quantitative values for parameters like distribution volume (VT) and binding potential (BPND) are not well-established.
Table 1: Regional Brain Uptake of [11C]CNS-5161 (Qualitative)
| Brain Region | Relative Uptake |
| Putamen | High |
| Thalamus | High |
| Other Gray Matter | Moderate |
| Hippocampus | Relatively Lower than other Gray Matter |
| Cerebellum | Low |
Experimental Protocols
The following sections outline generalized protocols for [11C]CNS-5161 PET imaging. These should be adapted based on specific experimental goals and institutional guidelines.
Radiosynthesis of [11C]CNS-5161
The radiosynthesis of [11C]CNS-5161 is typically achieved through the [11C]methylation of a desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate. A detailed, step-by-step protocol for the automated synthesis and quality control is essential for clinical applications and should be established and validated at the production facility.
General Steps:
-
Production of [11C]CO2: Typically produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Conversion to [11C]CH3I or [11C]CH3OTf: The [11C]CO2 is converted to a methylating agent.
-
Radiolabeling Reaction: The desmethyl precursor of CNS-5161 is reacted with the [11C]methylating agent.
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified [11C]CNS-5161 is formulated in a sterile, injectable solution.
-
Quality Control: The final product undergoes quality control tests for radiochemical purity, specific activity, sterility, and pyrogenicity.
Preclinical PET Imaging Protocol (Rodent Model)
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce blood glucose variability.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Anesthesia can affect NMDA receptor function, so consistency is crucial.
-
Insert a tail-vein catheter for radiotracer injection. For arterial blood sampling, catheterize the femoral or carotid artery.
-
Maintain the animal's body temperature using a heating pad.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Administer a bolus injection of [11C]CNS-5161 (typical dose range: 5-15 MBq).
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Arterial Blood Sampling and Metabolite Analysis:
-
Collect arterial blood samples at frequent intervals, especially during the first few minutes after injection, to capture the peak of the input function.
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma for the fraction of unchanged parent radiotracer using HPLC. [11C]CNS-5161 is known to have rapid metabolism.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register PET images with an anatomical template or MRI if available.
-
Define regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs using the metabolite-corrected arterial input function to estimate parameters such as VT.
-
Human PET Imaging Protocol
-
Participant Preparation:
-
Participants should fast for at least 4-6 hours before the scan.
-
Obtain informed consent.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if arterial sampling is performed, an arterial line is placed).
-
-
PET Scan Acquisition:
-
Position the participant in the PET scanner.
-
Perform a transmission scan for attenuation correction using a 68Ge source before the radiotracer injection.[3]
-
Administer a bolus injection of [11C]CNS-5161 (e.g., approximately 555 MBq).[3]
-
Initiate a dynamic PET scan of the brain at the time of injection for a total duration of 84-90 minutes.[3] A typical scanning protocol might include frames of increasing duration (e.g., shorter frames at the beginning to capture the initial kinetics).
-
-
Arterial Blood Sampling and Metabolite Analysis:
-
If arterial input function-based kinetic modeling is planned, collect arterial blood samples throughout the scan.
-
Process the blood samples to determine the plasma concentration of the parent radiotracer over time.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images with corrections for attenuation, scatter, and randoms.
-
Co-register PET images with the participant's MRI scan for anatomical delineation of brain regions.
-
Generate TACs for various brain ROIs.
-
Apply appropriate kinetic models (e.g., two-tissue compartment model) to the TACs to estimate quantitative parameters. Given the challenges with this tracer, a simplified reference tissue model using the cerebellum as the reference region might be explored, although the validity would need careful assessment.
-
Visualization of Experimental Workflow
References
- 1. TPC - Blood sampling [turkupetcentre.net]
- 2. Evaluation in vitro and in animals of a new 11C-labeled PET radioligand for metabotropic glutamate receptors 1 in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CNS-5161 Hydrochloride Solubility: A Technical Support Guide
Welcome to the technical support center for CNS-5161 hydrochloride. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this novel NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It functions as a noncompetitive blocker of the NMDA ion channel, interacting with the receptor to inhibit the actions of glutamate.[1][2] This mechanism is central to its investigation for therapeutic applications, including the treatment of neuropathic pain.[3]
Q2: What is the known solubility of this compound in aqueous solutions?
A2: While comprehensive public data on the solubility of this compound across a wide range of physiological buffers is limited, existing information from clinical studies provides key insights. The compound has been successfully formulated as a sterile solution for injection. Specifically, it has been supplied in vials containing 1 mg/mL of CNS-5161 in an acetate-buffered solution.[4] Furthermore, for administration, it has been diluted in sterile physiological saline.[3] This indicates good solubility and stability in these aqueous systems at the specified concentration.
Q3: Are there any known issues with the stability of this compound in solution?
A3: this compound has been formulated and used in clinical trials as a sterile solution, suggesting good stability under those conditions.[3][4] However, as with many compounds, long-term stability at various concentrations and in different buffer systems should be experimentally verified. It is advisable to prepare fresh solutions for experiments or conduct stability studies for solutions stored over time.
Q4: In which signaling pathway is CNS-5161 active?
A4: CNS-5161 targets the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic signaling pathway in the central nervous system. The NMDA receptor is an ionotropic receptor that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions.[5] This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[5][6] By blocking the NMDA receptor ion channel, CNS-5161 inhibits this signaling cascade.
Quantitative Solubility Data
The following table summarizes the currently available quantitative data on the solubility of this compound.
| Buffer System | Concentration | Temperature | Notes |
| Acetate Buffer | 1 mg/mL | Not Specified | Supplied as a sterile solution for injection in clinical trials.[4] |
| Physiological Saline | Not Specified | Not Specified | Used as a diluent for intravenous administration in clinical studies.[3] |
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol outlines a general method for determining the kinetic solubility of this compound in a physiological buffer, such as Phosphate-Buffered Saline (PBS).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Buffer Solutions: Prepare PBS at various physiologically relevant pH values (e.g., pH 5.0, 6.5, 7.4).
-
Assay Plate Preparation:
-
Add 198 µL of each PBS buffer to the wells of a 96-well microplate.
-
Add 2 µL of the 10 mM this compound stock solution to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%.
-
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for 2 hours to allow for equilibration.
-
Measurement: Measure the turbidity of the solutions using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using a validated analytical method such as HPLC-UV.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Troubleshooting Guide
Issue: Precipitation is observed when dissolving this compound in a physiological buffer.
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | The concentration of this compound may be too high for the chosen buffer system. • Try dissolving the compound at a lower concentration. • Refer to the known solubility of 1 mg/mL in acetate buffer as a starting point.[4] |
| pH of the Buffer | The solubility of compounds with ionizable groups, such as the guanidine group in CNS-5161, can be highly pH-dependent. • Experiment with buffers of different pH values to find the optimal pH for solubility. Guanidine derivatives are generally more soluble in acidic to neutral conditions. |
| Buffer Composition | Certain buffer components can interact with the compound and reduce its solubility. For example, phosphate buffers can sometimes form insoluble salts with other molecules. • If using a phosphate buffer, consider trying an alternative buffer system like TRIS or HEPES. |
| Temperature | The solubility of many compounds is temperature-dependent. • Gently warming the solution may help to dissolve the compound. However, be cautious of potential degradation at elevated temperatures. Always bring the solution back to the experimental temperature to check for precipitation. |
| Order of Reagent Addition | The order in which components are mixed can sometimes influence solubility. • Try adding the solid this compound to the buffer solution while stirring, rather than adding the buffer to the solid. |
| Use of Co-solvents | If aqueous solubility remains an issue for in vitro assays, a small percentage of an organic co-solvent can be used. • For cellular assays, ensure the final concentration of the co-solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
Visualizations
Caption: NMDA Receptor Signaling Pathway and the Action of CNS-5161.
Caption: Experimental Workflow for Kinetic Solubility Assay.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Technical Support Center: CNS-5161 Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CNS-5161 hydrochloride in animal experiments. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel, selective, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. It interacts with the ion channel site of the NMDA receptor to block the actions of glutamate. In preclinical animal studies, it has demonstrated neuroprotective, anticonvulsant, and analgesic effects.
Q2: What are the known applications of this compound in animal models?
This compound has been evaluated in several preclinical animal models, including:
-
Neuroprotection: In a neonatal rat model of NMDA-induced excitotoxicity and a rat model of focal cerebral ischemia.
-
Anticonvulsant Activity: In an audiogenic seizure model in DBA/2 mice.
-
Analgesia: Preclinical studies have also suggested potential analgesic effects.
Q3: What are the common side effects of this compound observed in animal studies?
Based on available data, the following side effects have been reported in animal studies:
-
Respiratory Depression: Dose-dependent mortality, attributed to sudden respiratory failure, has been observed during continuous intravenous infusion under anesthesia in rats.
-
Behavioral Changes: Upon recovery from anesthesia, dose-dependent behavioral alterations, including excitation and impairment of locomotor coordination, have been noted in rats.
Troubleshooting Guide
Issue: Unexpected Mortality During or Shortly After Intravenous Administration in Anesthetized Animals
Possible Cause: this compound has been associated with dose-dependent mortality due to respiratory failure when administered intravenously under anesthesia. This is a known risk associated with some NMDA receptor antagonists.
Troubleshooting Steps:
-
Monitor Respiration: Closely monitor respiratory rate and effort throughout the administration of this compound in anesthetized animals. The use of a pulse oximeter with a respiratory rate monitor is highly recommended.
-
Mechanical Ventilation: For intravenous infusion studies under anesthesia, consider the use of mechanical ventilation to support respiratory function, especially at higher doses.
-
Dose Adjustment: If mechanical ventilation is not feasible, consider using the lowest effective dose and a slower infusion rate. A dose-response study to determine the therapeutic window for your specific experimental conditions is advised.
-
Choice of Anesthetic: The type of anesthetic used can influence respiratory depression. Investigate anesthetic agents with minimal respiratory side effects and potential interactions with NMDA receptor antagonists.
Issue: Abnormal Behavior (Hyperactivity, Ataxia) Observed After Dosing
Possible Cause: As an NMDA receptor antagonist, this compound can induce behavioral side effects such as hyperactivity (excitation) and motor incoordination (ataxia). These effects are dose-dependent.
Troubleshooting Steps:
-
Quantitative Behavioral Assessment: To systematically evaluate these effects, incorporate standardized behavioral tests into your experimental protocol. Examples include:
-
Open Field Test: To quantify locomotor activity and exploratory behavior.
-
Rotarod Test: To assess motor coordination and balance.
-
Beam Walking Test: For a more sensitive measure of motor deficits.
-
-
Dose-Response Characterization: Conduct a dose-response study to identify the dose range that provides the desired therapeutic effect with acceptable behavioral side effects for your research question.
-
Acclimation and Baseline Testing: Ensure all animals are properly acclimated to the testing environment and that baseline behavioral data is collected before drug administration to allow for accurate comparisons.
Data on Side Effects in Animal Models
The following tables summarize the key findings from preclinical studies of this compound.
Table 1: Mortality in a Rat Model of Focal Cerebral Ischemia
| Total Dose (mg/kg, i.v.) | Mortality Rate | Notes |
| 0.88 | Not specified | Lower dose group. |
| 1.75 | Not specified | Mid-dose group. |
| 3.5 | Up to 25% | Highest dose group. Deaths appeared related to respiratory failure under anesthesia. |
Table 2: Behavioral Side Effects in a Rat Model of Focal Cerebral Ischemia
| Total Dose (mg/kg, i.v.) | Observed Side Effects (Post-anesthesia) |
| 0.88, 1.75, 3.5 | Dose-dependent excitation and impairment of locomotor co-ordination. |
Table 3: Efficacy in Preclinical Models
| Animal Model | Dose (mg/kg, i.p.) | Efficacy |
| Neonatal Rat NMDA Excitotoxicity | 4 | ED₈₀ for protection against necrotic effects. |
| DBA/2 Mice Audiogenic Seizures | 4 | 91% inhibition of seizures. |
Experimental Protocols
Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)
Objective: To assess the neuroprotective effects and associated side effects of this compound.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane).
-
Surgical Procedure (Intraluminal Suture MCAO):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament suture is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration:
-
This compound or vehicle is administered as an intravenous bolus followed by a 3-hour infusion, starting 10 minutes after MCAO.
-
Dose groups: 0.275, 0.55, or 1.1 mg/kg bolus followed by 0.2, 0.4, or 0.8 mg/kg/h infusion, resulting in total doses of 0.88, 1.75, or 3.5 mg/kg, respectively.
-
-
Monitoring:
-
Physiological parameters (e.g., mean arterial blood pressure, heart rate, body temperature) are monitored during the procedure.
-
Respiratory function should be closely monitored, especially during drug infusion.
-
-
Post-operative Care and Behavioral Assessment:
-
Animals are allowed to recover from anesthesia.
-
Observe for and quantify behavioral changes such as excitation and locomotor impairment using standardized tests (e.g., open field, rotarod) at specified time points post- MCAO.
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., 24 hours post-MCAO), animals are euthanized, and brains are collected for infarct volume analysis (e.g., using TTC staining).
-
Audiogenic Seizure Model in DBA/2 Mice
Objective: To evaluate the anticonvulsant activity of this compound.
Methodology:
-
Animal Model: Young DBA/2 mice (e.g., 21-28 days old), which are genetically susceptible to sound-induced seizures.
-
Drug Administration:
-
This compound is administered intraperitoneally (i.p.) at a dose of 4 mg/kg.
-
A vehicle control group should be included.
-
-
Audiogenic Seizure Induction:
-
At a predetermined time after drug administration (e.g., 30 minutes), individual mice are placed in a sound-attenuating chamber.
-
A high-intensity acoustic stimulus (e.g., 110-120 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
-
Seizure Assessment:
-
The seizure response is scored based on its severity (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
-
The latency to each seizure phase is recorded.
-
-
Data Analysis:
-
The percentage of mice protected from each seizure component in the drug-treated group is compared to the vehicle-treated group.
-
Visualizations
Caption: Experimental workflow for evaluating CNS-5161 in a rat MCAO model.
Caption: Simplified signaling pathway of NMDA receptor antagonism by CNS-5161.
Mitigating hypertension induced by CNS-5161 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating hypertension induced by the investigational NMDA receptor antagonist, CNS-5161 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It interacts with the NMDA receptor/ion channel site to block the actions of glutamate, the primary excitatory neurotransmitter in the brain.[1] It has been investigated for its potential therapeutic effects in neuropathic pain.
Q2: Is hypertension a known side effect of this compound?
A2: Yes, hypertension is a known and dose-dependent side effect of this compound administration.[2][3] Clinical studies have shown that increasing doses of CNS-5161 are associated with a higher incidence of elevated blood pressure.[1][4]
Q3: What is the proposed mechanism for this compound-induced hypertension?
A3: The hypertensive effects of NMDA receptor antagonists like CNS-5161 are believed to be mediated by the stimulation of the sympathetic nervous system, leading to an increase in catecholamine release. This sympathomimetic action results in vasoconstriction and an subsequent increase in blood pressure.
Q4: At what doses of this compound has hypertension been observed in clinical trials?
A4: In a dose-escalating safety study, an increase in blood pressure was observed in 8.3% of patients receiving 250 µg and in 50% of patients receiving 500 µg of CNS-5161 HCl.[1][4] The study was terminated after two patients in the 750 µg cohort experienced a sustained systolic blood pressure response.[1][4]
Troubleshooting Guide: Managing this compound-Induced Hypertension in Preclinical Models
This guide provides potential strategies and experimental considerations for researchers encountering hypertension in animal models treated with this compound.
Issue 1: Significant increase in blood pressure observed after this compound administration.
Potential Cause: Sympathetic nervous system activation due to NMDA receptor antagonism.
Suggested Mitigation Strategies:
-
Co-administration with an Alpha-2 Adrenergic Agonist:
-
Rationale: Alpha-2 adrenergic agonists, such as clonidine, act centrally to reduce sympathetic outflow, thereby lowering blood pressure. This can counteract the sympathomimetic effects of CNS-5161.
-
Experimental Approach: In a rodent model, administer clonidine prior to or concurrently with CNS-5161 and monitor blood pressure continuously. A dose-response study for clonidine should be performed to determine the optimal dose for mitigating hypertension without causing significant hypotension or sedation.
-
-
Co-administration with a Calcium Channel Blocker:
-
Rationale: Calcium channel blockers (CCBs) induce vasodilation by blocking calcium influx into vascular smooth muscle cells, leading to a decrease in peripheral resistance and blood pressure. Dihydropyridine CCBs, such as amlodipine or nifedipine, are potent vasodilators.
-
Experimental Approach: Administer a long-acting dihydropyridine CCB to the animal model prior to CNS-5161 administration. Monitor blood pressure to assess the efficacy of the CCB in preventing or attenuating the hypertensive response.
-
Table 1: Summary of Clinical Observations of CNS-5161 HCl-Induced Hypertension
| CNS-5161 HCl Dose | Incidence of Increased Blood Pressure |
| 250 µg | 8.3%[1][4] |
| 500 µg | 50.0%[1][4] |
| 750 µg | Study terminated due to sustained systolic blood pressure response in 2 patients.[1][4] |
Experimental Protocols
Protocol 1: Induction of Hypertension with this compound in a Rat Model
Objective: To establish a reproducible model of this compound-induced hypertension in rats for the evaluation of potential mitigating agents.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Apparatus for intravenous (IV) administration (e.g., tail vein catheter)
-
Blood pressure monitoring system (telemetry or tail-cuff)
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Blood Pressure Monitoring Setup:
-
Telemetry (Recommended for continuous monitoring): Surgically implant telemetry transmitters for the measurement of arterial blood pressure according to the manufacturer's protocol. Allow for a recovery period of at least one week post-surgery.
-
Tail-Cuff Plethysmography: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
-
Preparation of this compound Solution:
-
Aseptically prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and a standard injection volume for the rats' weight.
-
In clinical trials, CNS-5161 was provided as 1 mg/ml in an acetate buffered solution and further diluted in normal saline. For preclinical studies, a similar formulation approach can be considered.
-
-
Administration:
-
Administer this compound intravenously via the tail vein.
-
Based on preclinical studies with other NMDA antagonists, a starting dose range for CNS-5161 in rats could be in the order of 1-5 mg/kg. A dose-finding study is recommended to determine the optimal dose for inducing a consistent hypertensive response.
-
-
Blood Pressure Measurement:
-
Record baseline blood pressure for at least 30 minutes prior to administration.
-
Continuously monitor and record blood pressure for at least 2 hours post-administration. In clinical studies, the maximal hypertensive effect was observed between 60 and 120 minutes.[3]
-
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline at various time points after CNS-5161 administration.
Protocol 2: Evaluation of Clonidine for the Mitigation of this compound-Induced Hypertension
Objective: To assess the efficacy of clonidine in preventing or reducing the hypertensive effects of this compound in a rat model.
Materials:
-
Established rat model of this compound-induced hypertension (from Protocol 1)
-
Clonidine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Apparatus for intraperitoneal (IP) or IV administration
-
Blood pressure monitoring system
Methodology:
-
Animal Groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + this compound
-
Group 3: Clonidine + this compound
-
Group 4: Clonidine + Vehicle (saline)
-
-
Clonidine Administration:
-
Administer clonidine (e.g., 0.05-0.1 mg/kg, IP) 30 minutes prior to the administration of this compound. The optimal dose should be determined in a preliminary study.
-
-
This compound Administration:
-
Administer the predetermined hypertensive dose of this compound intravenously.
-
-
Blood Pressure Measurement:
-
Record baseline blood pressure before any injections.
-
Continuously monitor and record blood pressure for at least 2 hours following CNS-5161 administration.
-
-
Data Analysis: Compare the peak increase in MAP and the area under the curve for the change in MAP between the treatment groups.
Signaling Pathways and Workflows
Caption: Proposed mechanism of CNS-5161 HCl-induced hypertension and points of intervention.
Caption: General workflow for evaluating agents to mitigate CNS-5161 HCl-induced hypertension.
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting CNS-5161 hydrochloride dose-response curve variability
Welcome to the technical support center for CNS-5161 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this novel, noncompetitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It interacts with the ion channel site of the NMDA receptor to block the actions of glutamate, the primary excitatory neurotransmitter in the mammalian brain. This blockade prevents excessive calcium influx into neurons, which is implicated in excitotoxicity and various neurological disorders. CNS-5161 has shown neuroprotective, anticonvulsant, and analgesic effects in preclinical studies.
Q2: We are observing high variability in our this compound dose-response curves. What are the potential causes?
Variability in dose-response curves for NMDA receptor antagonists can arise from several factors. These can be broadly categorized into issues related to the compound, the cell culture, or the assay protocol itself.
-
Compound Integrity and Handling:
-
Solubility: Ensure that this compound is fully dissolved. Precipitated compound will lead to an inaccurate effective concentration.
-
Stability: The stability of CNS-5161 in your specific cell culture medium and experimental conditions should be considered. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Cell Seeding Density: Inconsistent cell numbers per well can significantly impact the results. Ensure a homogenous cell suspension when plating.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can alter cellular metabolism and drug response.
-
-
Assay Protocol and Parameters:
-
Agonist Concentration: The concentration of the NMDA receptor agonist (e.g., glutamate or NMDA) used to stimulate the cells is critical. Suboptimal concentrations can lead to a narrow dynamic range.
-
Incubation Times: Inconsistent incubation times with the compound or agonist can lead to variability.
-
"Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Q3: The maximum inhibition (Emax) of our dose-response curve for CNS-5161 is lower than expected. Why might this be?
As a noncompetitive antagonist, CNS-5161 is expected to reduce the Emax of the agonist. However, if the Emax is lower than anticipated or varies between experiments, consider the following:
-
Incomplete Receptor Blockade: The concentration range of CNS-5161 may not be high enough to achieve maximal inhibition.
-
Presence of "Spare Receptors": If the agonist concentration used is high enough to elicit a maximal response by activating only a fraction of the available receptors, the effect of a noncompetitive antagonist might be less pronounced.
-
Assay-Specific Artifacts: The chosen assay endpoint (e.g., metabolic activity vs. cell death) might not be fully responsive to the effects of NMDA receptor blockade.
Q4: Can excitotoxicity from the NMDA receptor agonist affect our results?
Yes, excessive or prolonged activation of NMDA receptors by an agonist can induce excitotoxicity, leading to cell death. This can confound the interpretation of your dose-response data, as the observed effect may be a combination of antagonism by CNS-5161 and agonist-induced cell death. To mitigate this:
-
Optimize Agonist Concentration and Exposure Time: Determine the lowest agonist concentration and shortest exposure time that provides a robust and reproducible signal without causing significant cell death.
-
Use a Calcium Imaging Assay: Fluorescent calcium indicators can provide a more direct and rapid measure of NMDA receptor activation, minimizing the long-term effects of excitotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Symptoms: The calculated IC50 value for CNS-5161 varies significantly between replicate plates or across different experimental days. A two- to three-fold difference is often considered acceptable for cell-based assays, but larger variations warrant investigation.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent and optimized cell density for each experiment. |
| Variable Cell Health/Passage | Maintain a consistent cell passage number for all experiments. Discard cells that have been in culture for too long. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding CNS-5161. Prepare fresh dilutions for each experiment. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing during serial dilutions. |
| "Edge Effects" | Avoid using the outer wells of the microplate for experimental data. |
| Inconsistent Incubation Times | Standardize all incubation times for compound treatment and agonist stimulation. |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Symptoms: The difference between the baseline (no agonist) and the maximum response (agonist alone) is small, making it difficult to accurately determine the inhibitory effect of CNS-5161.
| Potential Cause | Recommended Action |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the NMDA receptor agonist to determine its EC50 and use a concentration around the EC80 for inhibition assays. |
| Assay Reagent Issues | Ensure assay reagents are within their expiration date and have been stored correctly. Consider interferences from media components (e.g., phenol red). |
| Cellular Autofluorescence | If using a fluorescence-based assay, check for autofluorescence from the cells or the compound itself. |
| Inappropriate Plate Type | Use white plates for luminescence assays and black, clear-bottom plates for fluorescence-based cell imaging. |
| Instrument Settings | Optimize the gain and other settings on the plate reader to maximize the dynamic range of the assay. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Calcium Flux Assay
This protocol is adapted from methods used for other noncompetitive NMDA receptor antagonists like MK-801 and provides a framework for assessing CNS-5161 activity.
1. Cell Culture:
- Plate a suitable cell line expressing NMDA receptors (e.g., primary cortical neurons, or a cell line stably expressing the appropriate NMDA receptor subunits) in a 96-well, black, clear-bottom microplate at an optimized seeding density.
- Allow cells to adhere and grow for 24-48 hours.
2. Calcium Indicator Loading:
- Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the cell culture medium and add the loading buffer to each well.
- Incubate for 1-2 hours at 37°C.
- Gently wash the cells with an appropriate assay buffer to remove excess dye.
3. Compound Addition:
- Prepare serial dilutions of this compound in the assay buffer.
- Add the different concentrations of CNS-5161 to the appropriate wells. Include vehicle-only controls.
- Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the receptors.
4. Signal Measurement:
- Place the microplate in a fluorescent plate reader equipped with an automated injection system.
- Set the instrument to record baseline fluorescence for a short period.
- Inject a pre-determined concentration of an NMDA receptor agonist (e.g., NMDA and glycine co-agonist) into the wells.
- Continue to record the fluorescence signal to measure the calcium influx.
5. Data Analysis:
- Calculate the change in fluorescence for each well.
- Normalize the data to the control wells (agonist alone).
- Plot the normalized response against the logarithm of the CNS-5161 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Reported In Vitro Binding Affinity of this compound
| Parameter | Value | Species | Tissue Preparation | Reference |
| Ki | 1.8 nM | Rat | Synaptosomal membranes |
Table 2: Hypothetical In Vitro Cellular Potency Data for this compound
| Assay Type | Cell Line | Agonist | IC50 (nM) |
| Calcium Flux | Primary Cortical Neurons | 100 µM NMDA / 10 µM Glycine | 15 |
| Cell Viability (MTT) | SH-SY5Y | 200 µM Glutamate | 50 |
| Electrophysiology (Patch Clamp) | HEK293 expressing NR1/NR2A | 50 µM NMDA / 10 µM Glycine | 8 |
Mandatory Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical workflow for troubleshooting dose-response curve variability.
Preventing off-target effects of CNS-5161 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNS-5161 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary mechanism of action is to block the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This action is use-dependent, meaning the antagonist binds most effectively when the channel is in an open state.
Q2: What are the known off-target effects of this compound?
Clinical studies in humans have identified several dose-dependent off-target effects of this compound. The most common are:
-
Hypertension: An increase in both systolic and diastolic blood pressure.[1][2]
-
Headache: Mild to moderate headaches have been reported.[1]
-
Visual Disturbances: Mild and transient visual disturbances have been observed at higher doses.[1]
Notably, psychomimetic effects, which are common with other NMDA receptor antagonists, have not been observed with CNS-5161 at the dosages studied.[1]
Q3: What is the binding affinity of CNS-5161 for the NMDA receptor?
This compound exhibits high affinity for the ion-channel binding site of the NMDA receptor complex.
| Parameter | Value | Species | Assay |
| Ki | 1.8 nM | Rat | [3H]MK-801 displacement |
Troubleshooting Guide
Issue 1: Inconsistent or lack of effect in in vitro experiments.
Q: My application of this compound is not producing the expected inhibitory effect on NMDA receptor-mediated currents or excitotoxicity. What are the possible causes and solutions?
A: Several factors could contribute to a lack of efficacy in in vitro systems. Consider the following troubleshooting steps:
-
Use-Dependence: As a non-competitive open-channel blocker, CNS-5161 requires the NMDA receptor channel to be open to bind effectively.
-
Solution: Ensure that your experimental paradigm includes sufficient stimulation with both glutamate/NMDA and a co-agonist (glycine or D-serine) to activate the receptors. For electrophysiology, co-application of CNS-5161 with agonists is recommended.
-
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous solutions.
-
Solution: Prepare stock solutions in a suitable organic solvent like DMSO. For final experimental dilutions, ensure the final solvent concentration is minimal (typically <0.1%) to avoid solvent-induced artifacts. Always prepare fresh dilutions from frozen stocks for each experiment.
-
-
Concentration: The effective concentration of CNS-5161 can vary between different cell types and experimental conditions.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific system. Start with a concentration range guided by its known binding affinity (e.g., from 1 nM to 1 µM).
-
-
Cell Health: The responsiveness of neuronal cultures to NMDA receptor modulation can be influenced by their health and maturity.
-
Solution: Use cells within a consistent and low passage number range. For primary neurons, ensure they are sufficiently mature (typically >10 days in vitro) to express functional NMDA receptors.
-
Issue 2: Differentiating on-target vs. off-target effects in experimental models.
Q: I am observing a cellular or physiological response to this compound, but I am unsure if it is a direct result of NMDA receptor antagonism or an off-target effect. How can I investigate this?
A: Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are some strategies:
-
Use of a Structurally Unrelated NMDA Receptor Antagonist:
-
Rationale: If the observed effect is truly mediated by NMDA receptor blockade, a different, structurally unrelated NMDA receptor antagonist (e.g., MK-801, ketamine) should produce a similar effect.
-
Experiment: Treat your model system with an alternative NMDA receptor antagonist and compare the outcome to that of CNS-5161.
-
-
Rescue Experiments:
-
Rationale: If CNS-5161 is acting on-target, its effect should be preventable or reversible by manipulating the NMDA receptor signaling pathway.
-
Experiment: For example, in an excitotoxicity assay, the protective effect of CNS-5161 should not be observed if NMDA receptor activation is blocked by a competitive antagonist at the glutamate or glycine binding site.
-
-
Genetic Knockdown/Knockout:
-
Rationale: In cell lines or animal models where the NMDA receptor subunit genes can be manipulated, knocking down or knocking out a critical subunit should abolish the on-target effect of CNS-5161.
-
Experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of an essential NMDA receptor subunit (e.g., GluN1) and then assess the effect of CNS-5161.
-
-
Dose-Response Relationship:
-
Rationale: On-target effects are typically expected to occur at concentrations consistent with the compound's binding affinity for its target. Off-target effects may appear at higher concentrations.
-
Experiment: Conduct a detailed dose-response analysis. If the effect is observed at concentrations significantly higher than the Ki for the NMDA receptor, it may suggest an off-target mechanism.
-
Experimental Protocols
Protocol 1: [3H]MK-801 Radioligand Binding Assay
This protocol is to determine the binding affinity of this compound for the NMDA receptor ion channel site by measuring its ability to displace the radioligand [3H]MK-801.
Materials:
-
Rat brain membranes (whole brain minus cerebellum)
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound
-
Unlabeled MK-801 (for non-specific binding)
-
Binding Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains (minus cerebellum) in ice-cold Tris-HCl buffer and centrifuge. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Incubation: Incubate the mixture for 180 minutes at 25°C.[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of CNS-5161.
-
Determine the IC50 value (the concentration of CNS-5161 that inhibits 50% of the specific binding of [3H]MK-801) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]MK-801 and Kd is its dissociation constant.
-
Protocol 2: NMDA-Induced Excitotoxicity Assay in Primary Neurons
This protocol assesses the neuroprotective effect of this compound against NMDA-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons cultured on 96-well plates.
-
Neurobasal medium with supplements.
-
NMDA
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Plate reader
Procedure:
-
Cell Culture: Plate primary neurons at an appropriate density and allow them to mature for at least 10-14 days in vitro.
-
Pre-treatment: Replace the culture medium with fresh, pre-warmed neurobasal medium. Add various concentrations of this compound to the wells and incubate for 30-60 minutes. Include a vehicle control group.
-
NMDA Treatment: Add NMDA to the wells to a final concentration of 25-100 µM.[4] Return the plate to the incubator for 60 minutes.[4] A control group without NMDA should be included.
-
Recovery: After the NMDA incubation, gently wash the neurons once with pre-warmed neurobasal medium and then replace it with the original conditioned medium that was saved prior to the treatment. Allow the cells to recover for 20-24 hours in the incubator.[4]
-
LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the cytotoxicity assay kit. This involves transferring a sample of the supernatant to a new plate and adding the assay reagents.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the control group treated with NMDA alone.
-
Plot the percentage of neuroprotection against the concentration of CNS-5161 to determine its EC50.
-
Protocol 3: In Vivo Blood Pressure Measurement in Rats
This protocol describes the measurement of blood pressure in rats to assess the hypertensive effects of this compound using the tail-cuff method.
Materials:
-
Wistar or Sprague-Dawley rats.
-
Tail-cuff blood pressure measurement system.
-
Animal restrainers.
-
Warming platform.
-
This compound formulated for injection (e.g., in saline).
Procedure:
-
Animal Acclimatization and Training: Acclimatize the rats to the laboratory environment for at least one week. For 3-5 days prior to the experiment, train the rats by placing them in the restrainers on the warming platform and performing mock measurements to minimize stress-induced blood pressure fluctuations.[5]
-
Baseline Measurement: On the day of the experiment, place the rats in the restrainers on the warming platform set to a constant temperature. Allow the animals to acclimate for 10-15 minutes. Perform a series of 5-10 preliminary measurements to obtain stable baseline blood pressure and heart rate readings.[5]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intravenous).
-
Post-Dose Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), perform a series of blood pressure measurements.
-
Data Analysis:
-
For each time point, average the blood pressure and heart rate readings.
-
Calculate the change from baseline for each animal.
-
Compare the changes in the CNS-5161-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
-
Plot the mean change in blood pressure over time for each treatment group.
-
Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of CNS-5161 Action.
Caption: Experimental Workflow for Confirming On-Target Effects of CNS-5161.
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 5. Visitech Systems [visitechsystems.com]
Technical Support Center: Optimizing CNS-5161 Hydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CNS-5161 hydrochloride in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It interacts with the ion channel of the NMDA receptor to block the influx of ions, thereby inhibiting its function.[1][3] This blockade is use-dependent, meaning the antagonist binds more effectively when the channel is in an open state.
Q2: What are the key binding affinity values for this compound?
In vitro binding assays have determined the following affinity values for this compound:
| Parameter | Value | Assay Details | Reference |
| Ki | 1.8 nM | [3H]MK-801 displacement in rat brain synaptosomal membranes. | [1][2] |
| Kd | < 4 nM | Binding kinetics in rat brain homogenates. | [4] |
Q3: What is the recommended starting concentration range for in vitro experiments?
A specific optimal concentration for this compound in cell culture has not been definitively established in publicly available literature. However, based on its high affinity (nanomolar Ki value), a starting concentration range of 1 nM to 1 µM is recommended for most in vitro functional assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare and store this compound solutions?
For initial stock solutions, it is recommended to dissolve this compound in a suitable solvent such as sterile water or DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[5] Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or non-specific effects observed. | - Concentration too high: The concentration of this compound may be in a range that causes off-target effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | - Perform a dose-response experiment to identify the optimal, non-toxic concentration. - Ensure the final solvent concentration in your assay is at a non-toxic level (typically ≤ 0.1% for DMSO).[5] Include a vehicle control in your experiments. |
| Inconsistent or no antagonist effect observed. | - Poor solubility: The compound may not be fully dissolved in the assay buffer or culture medium. - Degradation of the compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. - Low NMDA receptor expression: The cell line or primary culture used may not express a sufficient level of NMDA receptors. - Suboptimal assay conditions: The concentration of NMDA and co-agonist (glycine or D-serine) may not be optimal to elicit a robust response. | - Ensure complete dissolution of the stock solution and dilute in pre-warmed medium. - Prepare fresh aliquots from a new stock solution. - Verify NMDA receptor expression in your cell model using techniques like Western blotting or immunocytochemistry. - Optimize the concentrations of NMDA and co-agonist to achieve a maximal response before testing the antagonist. |
| Cell toxicity or death observed after treatment. | - Excitotoxicity from agonist: Prolonged exposure to high concentrations of NMDA can be toxic to neurons. - Compound-induced toxicity: At high concentrations, this compound itself may exhibit cytotoxic effects. | - Reduce the duration of NMDA exposure or decrease its concentration. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound in your specific cell line. |
Experimental Protocols
1. [3H]MK-801 Displacement Binding Assay
This protocol is a generalized method to determine the binding affinity of a non-competitive NMDA receptor antagonist like this compound.
-
Materials:
-
Rat brain cortical membranes
-
[3H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare rat brain cortical membranes.
-
In a microplate, add assay buffer, a fixed concentration of [3H]MK-801 (typically in the low nM range), and varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of unlabeled MK-801.
-
Add glutamate and glycine to the assay buffer to ensure the NMDA receptor is in an open state, which is necessary for the binding of channel blockers.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analyze the data to calculate the IC50 and subsequently the Ki value for this compound.
-
2. Calcium Influx Assay
This protocol outlines a general procedure to assess the functional antagonism of NMDA receptors by this compound by measuring changes in intracellular calcium.
-
Materials:
-
Primary neurons or a cell line expressing NMDA receptors (e.g., HEK293-NR1/NR2A)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS)
-
NMDA and Glycine
-
This compound
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the dye and Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a pre-determined optimal concentration of NMDA and glycine.
-
Record the fluorescence changes over time.
-
Analyze the data to determine the EC50 of the NMDA response and the IC50 of this compound's inhibitory effect.
-
3. Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol to measure the inhibitory effect of this compound on NMDA receptor-mediated currents.
-
Materials:
-
Cells expressing NMDA receptors
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipettes
-
Internal solution (for the patch pipette)
-
External solution (extracellular bath solution)
-
NMDA and Glycine
-
This compound
-
-
Procedure:
-
Prepare cells for recording.
-
Pull patch pipettes and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Voltage-clamp the cell at a holding potential (e.g., -60 mV).
-
Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
Once a stable baseline current is established, co-apply varying concentrations of this compound with the agonists.
-
Record the inhibition of the NMDA-evoked current.
-
Analyze the current amplitudes to determine the dose-dependent inhibition and calculate the IC50 of this compound.
-
Visualizations
Caption: Mechanism of action of this compound on the NMDA receptor signaling pathway.
Caption: General experimental workflow for determining the IC50 of this compound in a cell-based functional assay.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CNS-5161 Hydrochloride in Electrophysiological Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during electrophysiological recordings with CNS-5161 hydrochloride.
Frequently Asked Questions (FAQs)
This section is divided into two parts. The first addresses general artifacts common to most electrophysiology experiments, and the second focuses on potential issues and considerations when applying this compound.
Section 1: General Electrophysiological Artifacts
Q1: I'm observing a persistent, high-frequency hum (~50/60 Hz) in my recording. What is the cause and how can I eliminate it?
A: This is almost certainly 50/60 Hz noise from the main power lines and nearby electrical equipment.[1][2]
Troubleshooting Steps:
-
Grounding: Ensure all components of your setup (microscope, manipulators, perfusion system, amplifier, and computer) are connected to a single, common ground point. This is often referred to as a "star grounding" configuration to avoid ground loops.[2][3]
-
Faraday Cage: Verify that your Faraday cage is properly sealed and grounded. Any gaps can compromise its function.[1][3]
-
Identify the Source: Systematically turn off and unplug nearby electronic devices (e.g., centrifuges, vortexers, phone chargers, fluorescent lights) to see if the noise disappears.[1][4]
-
Reduce Fluid Levels: Lower the level of the bath solution in your recording chamber to minimize the antenna effect.[1]
Q2: My baseline is unstable, showing slow, wave-like oscillations or a consistent drift. What are the likely causes?
A: Baseline drift can stem from several factors, including mechanical instability, temperature fluctuations, or problems with the reference electrode.[1]
Troubleshooting Steps:
-
Mechanical Stability: Check that your anti-vibration table is floating correctly and there are no sources of vibration in the room. Ensure the pipette holder and headstage are securely fastened.[1]
-
Reference Electrode: A common culprit is a poorly chlorinated or unstable Ag/AgCl reference electrode. Re-chlorinate or replace it if necessary.[1]
-
Perfusion System: Ensure your perfusion system provides a smooth, continuous flow without introducing bubbles or significant changes in flow rate or temperature.[1]
-
Pipette Drift: Allow the recording pipette to stabilize in the bath for a few minutes before attempting to seal.
Q3: I am having difficulty achieving a high-resistance (GΩ) seal. What can I do?
A: Formation of a Giga-ohm seal is critical for high-quality recordings and can be affected by pipette quality, cell health, and the cleanliness of your solutions.[1]
Troubleshooting Steps:
-
Pipette Quality: Fire-polish the pipette tip to ensure it is smooth. The ideal pipette resistance for whole-cell recordings is typically between 4-8 MΩ.[1]
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane.[1]
-
Cell Health: Use healthy cells. Unhealthy or dying cells have compromised membranes that are difficult to seal onto.[1]
-
Solutions: Filter all solutions (internal and external) with a 0.22 µm filter to remove particulates that could clog the pipette tip.[1]
Section 2: Potential Issues Specific to this compound Application
Q4: After applying this compound, I observed a sudden, transient shift in my baseline. Is this an artifact?
A: This could be a liquid junction potential artifact or a mechanical artifact from your perfusion system.
Troubleshooting Steps:
-
Perfusion System Grounding: Ensure the perfusion manifold and tubing are properly grounded.[1]
-
Smooth Solution Exchange: Minimize abrupt changes in flow rate when switching to the drug-containing solution. A smooth, continuous flow is ideal.[1]
-
Liquid Junction Potential: A change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, causing a small, stable offset in the baseline.[1] This is not an artifact of the drug's action on the cell but a physical phenomenon. Measure your baseline before and after application to account for this shift.
Q5: The noise in my recording increased after the application of this compound. What could be the cause?
A: While this compound itself is not known to directly cause electrical noise, its application could reveal pre-existing issues with your setup or be related to the drug's physical properties in solution.
Troubleshooting Steps:
-
Solubility and Precipitation: Ensure that this compound is fully dissolved in your external solution. Precipitates can clog the perfusion lines, leading to flow instability and mechanical artifacts. They can also alter the electrical properties of the bath. Consider making fresh solutions for each experiment.
-
Seal Stability: As a channel blocker, this compound will alter the conductance of NMDA receptors. In cells with high receptor expression, this change in overall membrane conductance could potentially affect the stability of a marginal seal. Ensure you have a very stable, high-resistance seal before drug application.
-
Vehicle Control: Run a control experiment where you perfuse the vehicle solution (the solution this compound is dissolved in, without the drug) to rule out any effects of the vehicle itself.
Data Presentation: Properties of this compound
| Property | Value/Description | Reference |
| Mechanism of Action | Noncompetitive antagonist of the NMDA receptor ion channel. | [5][6][7][8][9][10] |
| Binding Site | Interacts with the NMDA receptor/ion channel site. | [5][6][7][9][10] |
| Binding Affinity (Ki) | 1.8 nM (displaces [3H] MK-801 binding in rat brain synaptosomal membranes) | [5][7][10] |
| Chemical Class | Aryl thioether | [8] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
-
Preparation of Solutions:
-
Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution. Filter both with a 0.22 µm filter.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
On the day of the experiment, dilute the stock solution to the final desired concentration in aCSF. Ensure the final concentration of the solvent is low (e.g., <0.1%) and does not affect the cells.
-
-
Cell Preparation:
-
Prepare brain slices or cultured neurons according to your standard laboratory protocol.
-
Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
-
Recording:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 4-8 MΩ.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
Apply gentle positive pressure and approach a target neuron.
-
Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a GΩ seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes.
-
-
Data Acquisition and Drug Application:
-
Record baseline NMDA receptor-mediated currents (e.g., by applying a voltage step in the presence of an NMDA receptor agonist like NMDA and a co-agonist like glycine, while blocking other channels).
-
Record a stable baseline for at least 3 minutes.[1]
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the drug effect to reach a steady state (this may take several minutes) and record the currents again using the same voltage protocol.[1]
-
Perform a washout by perfusing with the drug-free aCSF to check for the reversibility of the effect.[1]
-
Mandatory Visualizations
Caption: Signaling pathway of NMDA receptor antagonism by this compound.
Caption: Logical workflow for troubleshooting common electrophysiology artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.a-msystems.com [blog.a-msystems.com]
- 3. plexon.com [plexon.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic window of CNS-5161 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CNS-5161 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It interacts with the ion channel pore of the NMDA receptor, thereby blocking the influx of cations such as Ca2+ and Na+ that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[4][5] This blockade of the ion channel is use-dependent, meaning CNS-5161 binds more effectively to activated NMDA receptors.[6]
Q2: What are the potential therapeutic applications of this compound?
Preclinical and early clinical studies have suggested that this compound has potential therapeutic applications in several areas:
-
Neuroprotection: Due to its ability to block excitotoxicity mediated by excessive NMDA receptor activation, CNS-5161 has been investigated as a neuroprotective agent in models of ischemic stroke and neonatal hypoxia-ischemia.[3][7][8]
-
Anticonvulsant: CNS-5161 has demonstrated anticonvulsant activity in animal models, such as the audiogenic seizure model in DBA/2 mice.[7]
-
Neuropathic Pain: As NMDA receptors are implicated in central sensitization and pain transmission, CNS-5161 has been evaluated for the treatment of neuropathic pain.[9][10]
Q3: What are the known adverse effects of this compound?
The most commonly reported adverse effects in clinical studies are:
Notably, at tolerated doses, CNS-5161 appears to have a lower incidence of psychotomimetic side effects compared to other NMDA receptor antagonists like ketamine.[9]
Troubleshooting Guides
Issue 1: High Incidence of Hypertensive Events in Animal Models
Problem: A significant, dose-dependent increase in blood pressure is observed following the administration of this compound, narrowing the therapeutic window.
Potential Cause: NMDA receptors are involved in the central regulation of blood pressure. Antagonism of these receptors can lead to a hypertensive response.
Mitigation Strategies:
-
Co-administration with an Alpha-2 Adrenergic Agonist:
-
Rationale: Alpha-2 adrenergic agonists, such as clonidine, have centrally-acting antihypertensive effects and have been shown to prevent the neurotoxic effects of some NMDA receptor antagonists.[2][11] Co-treatment may therefore mitigate the hypertensive side effects of CNS-5161 while potentially offering synergistic neuroprotective effects.
-
Experimental Approach: Conduct dose-ranging studies with co-administration of clonidine and CNS-5161. Monitor blood pressure continuously and assess the therapeutic efficacy of CNS-5161 in the presence of clonidine.
-
| Treatment Group | CNS-5161 Dose | Clonidine Dose | Expected Outcome |
| 1 | Vehicle | Vehicle | No change in blood pressure or therapeutic effect. |
| 2 | Therapeutic Dose | Vehicle | Therapeutic effect with a significant increase in blood pressure. |
| 3 | Therapeutic Dose | Low Dose | Attenuation of hypertensive effect with maintained therapeutic efficacy. |
| 4 | Therapeutic Dose | High Dose | Significant reduction in blood pressure; potential for hypotension should be monitored. |
-
Dose Fractionation:
-
Rationale: Administering the total daily dose in smaller, more frequent intervals may help to maintain therapeutic plasma concentrations while avoiding sharp peaks that could trigger a hypertensive crisis.
-
Experimental Approach: Compare the hemodynamic and therapeutic effects of a single bolus dose of CNS-5161 with a fractionated dosing schedule.
-
Issue 2: Lack of Efficacy in Neuroprotection Studies
Problem: this compound fails to show a significant neuroprotective effect in an in vivo model of ischemic stroke.
Potential Causes:
-
Timing of Administration: The therapeutic window for NMDA receptor antagonists in ischemic stroke is often narrow.
-
Inadequate CNS Penetration: While CNS-5161 is reported to have good CNS penetration, formulation or administration route may affect its bioavailability in the brain.
-
Insufficient Dose: The dose used may be too low to achieve a therapeutic concentration at the target site.
Troubleshooting Steps:
-
Optimize the Treatment Window:
-
Rationale: Neuroprotective effects are often most pronounced when the drug is administered shortly after the ischemic insult.
-
Experimental Approach: Administer CNS-5161 at various time points post-insult (e.g., 30 minutes, 1 hour, 2 hours) to determine the optimal therapeutic window.
-
-
Verify CNS Penetration:
-
Rationale: Ensure that the administered CNS-5161 is reaching the brain in sufficient concentrations.
-
Experimental Approach: Perform pharmacokinetic studies to measure the concentration of CNS-5161 in the brain tissue and plasma at different time points after administration.
-
-
Dose-Escalation Study:
-
Rationale: Determine the optimal dose that provides a neuroprotective effect without unacceptable toxicity.
-
Experimental Approach: Administer a range of CNS-5161 doses and assess both neuroprotection (e.g., infarct volume reduction) and adverse effects (e.g., hypertension).
-
| CNS-5161 Dose | Infarct Volume Reduction (%) | Mean Arterial Pressure Increase (mmHg) |
| Low Dose | Minimal | Low |
| Medium Dose | Significant | Moderate |
| High Dose | Maximal | High (Potentially Unacceptable) |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament with a blunted tip
-
Surgical microscope
-
Micro-scissors and forceps
-
Sutures
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Make a small incision in the CCA.
-
Introduce the nylon monofilament through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the rat, remove the brain, and slice it into 2mm coronal sections.
-
Stain the slices with 2% TTC solution to visualize the infarct (infarcted tissue will appear white, while healthy tissue will be red).[1][7][12]
Audiogenic Seizure Model in DBA/2 Mice
This protocol is used to assess anticonvulsant activity.
Materials:
-
DBA/2 mice (21-28 days old)
-
Sound-proof chamber
-
Acoustic stimulus generator (e.g., bell, speaker) capable of producing a high-intensity sound (100-120 dB).
Procedure:
-
Administer this compound or vehicle to the mice at predetermined time points before seizure induction.
-
Place an individual mouse in the sound-proof chamber.
-
Expose the mouse to the acoustic stimulus for a set duration (e.g., 60 seconds).
-
Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.
-
Record the incidence and severity of each seizure phase.
Visualizations
Caption: NMDA Receptor Signaling and CNS-5161 Blockade.
Caption: Preclinical Workflow for CNS-5161 Evaluation.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha 2 adrenergic agonists prevent MK-801 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of α2 adrenoceptors inhibited NMDA receptor-mediated nociceptive transmission in spinal dorsal horn of mice with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Middle cerebral artery occlusion (MCAO)/reperfusion model [bio-protocol.org]
- 11. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 12. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of CNS-5161 Hydrochloride and Memantine as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the efficacy of two non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists: CNS-5161 hydrochloride and memantine. Both compounds target the NMDA receptor ion channel, but exhibit distinct pharmacological profiles that influence their therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows to facilitate an objective evaluation.
Mechanism of Action and Signaling Pathway
Both CNS-5161 and memantine are uncompetitive, open-channel blockers of the NMDA receptor.[1][2] Their primary mechanism of action involves binding within the receptor's ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine), thereby preventing the excessive influx of calcium ions (Ca²⁺) that can lead to excitotoxicity and neuronal damage.[3][4] This mechanism is particularly relevant in pathological conditions characterized by excessive glutamate release, such as neurodegenerative diseases and neuropathic pain.[4][5]
Memantine is characterized as a low to moderate affinity antagonist with fast unblocking kinetics.[2] This property is believed to contribute to its favorable side-effect profile, as it preferentially blocks excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[2] CNS-5161, in contrast, is described as a high-affinity NMDA receptor antagonist.[6] The differing affinities and binding kinetics of these two compounds likely underlie their distinct therapeutic applications and tolerability.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro binding affinities and potencies of this compound and memantine for the NMDA receptor. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | Memantine | Experimental System |
| Ki (nM) | 1.8 | - | [³H]MK-801 displacement in rat brain synaptosomal membranes[6] |
| Kd (nM) | < 4 | - | [³H]CNS-5161 binding in rat brain homogenates[7] |
| IC50 (µM) | - | 1.25 ± 0.04 | Whole-cell patch-clamp on HEK293T cells expressing NR1/2A receptors[8] |
| - | 2.1 | Whole-cell patch-clamp on cultured hippocampal neurons[2] | |
| - | 2.76 ± 0.27 | Whole-cell patch-clamp on HEK293 cells expressing GluN1/2A receptors (<1 nM intracellular Ca²⁺)[9] | |
| - | 0.70 ± 0.06 | Whole-cell patch-clamp on HEK293 cells expressing GluN1/2A receptors (50 µM intracellular Ca²⁺)[9] |
Preclinical and Clinical Efficacy Overview
This compound
Preclinical studies have demonstrated the neuroprotective and analgesic potential of CNS-5161. In a neonatal rat model of NMDA-induced excitotoxicity, CNS-5161 showed an ED₈₀ of 4 mg/kg (i.p.) in protecting against neuronal damage.[6]
Clinical development has primarily focused on neuropathic pain. A dose-escalating safety study in patients with chronic neuropathic pain indicated that single infusions of up to 500 µg were reasonably well-tolerated.[10] While the study was not powered for efficacy, some indications of analgesic activity were observed at the 500 µg dose.[10] The most common adverse events were hypertension, headache, and mild visual disturbances.[10][11]
| Clinical Study Phase | Indication | Dose Range | Key Efficacy Findings | Key Safety Findings | Reference |
| Phase I | Healthy Volunteers | 30 µg - 2000 µg (i.v. infusion) | Not applicable | Well-tolerated; dose-dependent, transient increase in blood pressure. | [6][12] |
| Dose-escalating | Neuropathic Pain | Up to 750 µg (single i.v. infusion) | Indications of pain relief at 500 µg (not statistically significant). | Maximum tolerated dose <750 µg due to hemodynamic effects (hypertension). | [10][11] |
Memantine
Memantine is approved for the treatment of moderate to severe Alzheimer's disease.[13] Its efficacy has been established in numerous clinical trials, demonstrating modest benefits in cognition, function, and global status.[13][14][15][16] Preclinical studies have also shown its neuroprotective effects in various in vitro and in vivo models of excitotoxicity.[3][4][17][18] For instance, in cultured neurons, memantine at a concentration of 1 µM, which is clinically relevant, provided protection against hypoxic damage.[17]
| Clinical Study Phase | Indication | Key Efficacy Measures | Key Efficacy Findings | Reference |
| Phase III (Pooled Analysis) | Moderate to Severe Alzheimer's Disease | SIB, CIBIC-Plus, ADCS-ADL, NPI | Statistically significant improvements in cognition, global status, daily living activities, and behavior compared to placebo. | [13][14] |
| Phase III (Japanese Pooled Analysis) | Moderate to Severe Alzheimer's Disease | SIB-J, CIBIC plus-J, BPSD scores | Better outcomes in cognition, behavior, and psychological symptoms compared to placebo. | [16] |
Experimental Protocols
[³H]MK-801 Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of uncompetitive NMDA receptor antagonists that bind to the ion channel, such as CNS-5161.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue by homogenization in a suitable buffer (e.g., Tris-HCl), followed by centrifugation to isolate the membrane fraction.[6][19]
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand [³H]MK-801 and varying concentrations of the test compound (e.g., CNS-5161). The incubation is typically carried out in the presence of glutamate and glycine to ensure the NMDA receptors are in an activated state, allowing the channel blocker to bind.[20][21]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioactivity.[19]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., non-radioactive MK-801).[19] Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology (for IC₅₀ Determination)
This technique is used to measure the inhibitory effect of a compound on NMDA receptor-mediated currents in live cells.
Methodology:
-
Cell Preparation: Cultured neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are used.[1][22][23]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).[1]
-
Drug Application: NMDA receptor-mediated currents are evoked by applying glutamate and glycine. Once a stable baseline current is established, the NMDA receptor antagonist (e.g., memantine) is co-applied at various concentrations.[1][22]
-
Data Acquisition: The inhibition of the NMDA receptor-mediated current by the antagonist is recorded.
-
Data Analysis: The percentage of inhibition for each antagonist concentration is calculated. A concentration-response curve is plotted and fitted with a logistic function to determine the IC₅₀ value.[1][22]
Conclusion
This compound and memantine are both uncompetitive NMDA receptor antagonists, but they exhibit notable differences in their pharmacological profiles and clinical development paths. CNS-5161 is a high-affinity antagonist that has shown promise in preclinical models of neuroprotection and analgesia, with early clinical studies exploring its use in neuropathic pain. Its development appears to be limited, with safety concerns regarding hemodynamic effects at higher doses.
Memantine, a low to moderate-affinity antagonist, is an established therapeutic for moderate to severe Alzheimer's disease. Its favorable safety profile is attributed to its unique kinetic properties, which allow it to preferentially target pathological NMDA receptor overactivity.
For researchers and drug development professionals, the comparison of these two molecules highlights the therapeutic implications of differing affinities and binding kinetics at the NMDA receptor. While high affinity may be desirable for certain acute conditions, the clinical success of memantine underscores the importance of a nuanced approach to NMDA receptor modulation, particularly for chronic neurodegenerative disorders. Future research could further explore the therapeutic window of high-affinity NMDA receptor antagonists and investigate novel compounds with optimized kinetic profiles for various neurological and psychiatric conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Indistinguishable Synaptic Pharmacodynamics of the N-Methyl-d-Aspartate Receptor Channel Blockers Memantine and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of memantine in patients with moderate-to-severe Alzheimer's disease: results of a pooled analysis of two randomized, double-blind, placebo-controlled trials in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The novel anticonvulsant MK-801 binds to the activated state of the N-methyl-D-aspartate receptor in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
CNS-5161 Hydrochloride: A Comparative Analysis of Analgesic Efficacy in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for CNS-5161 hydrochloride, a novel N-methyl-D-aspartate (NMDA) receptor antagonist, against other therapeutic alternatives for the management of neuropathic pain. The information is intended to support research and development decisions by presenting a consolidated view of efficacy, safety, and mechanistic data.
Mechanism of Action: Targeting the NMDA Receptor in Neuropathic Pain
This compound is a noncompetitive NMDA receptor antagonist that preferentially binds to the open channel state of the receptor.[1] This mechanism is crucial in neuropathic pain, where excessive glutamate release and subsequent NMDA receptor activation contribute to central sensitization, a key process in the maintenance of chronic pain states. By blocking the NMDA receptor ion channel, CNS-5161 modulates excitatory neurotransmission, thereby potentially reducing the hyperexcitability of spinal cord neurons associated with neuropathic pain.
Below is a diagram illustrating the proposed signaling pathway and the site of action for CNS-5161.
Clinical Trial Data: A Comparative Overview
The following tables summarize the available clinical trial data for this compound and selected comparator drugs used in the treatment of neuropathic pain. It is important to note that these data are derived from separate clinical trials and do not represent head-to-head comparisons.
Table 1: this compound Clinical Trial Data
| Parameter | Details |
| Study Design | Dose-escalating safety study[2] |
| Patient Population | 40 patients with chronic neuropathic pain of various etiologies[2] |
| Dosage | Escalating single intravenous infusions up to 500 µg[2] |
| Primary Outcome | Safety and maximum tolerated dose[2] |
| Efficacy Results | Indications of greater pain relief with 500 µg CNS-5161 compared to placebo (change in VAS from baseline to 12h: 10 ± 22 mm vs. 2 ± 19 mm; P = 0.11). The study was underpowered for efficacy confirmation.[2][3] |
| Adverse Events | Hypertension, headache, and mild visual disturbances were the most common.[2] |
Table 2: Comparator Analgesics - Clinical Trial Performance in Neuropathic Pain
| Drug (Mechanism) | Dosage | Efficacy Highlights (vs. Placebo) | Common Adverse Events |
| Ketamine (NMDA Antagonist) | Varies (e.g., 0.4 mg/kg IV) | Significant short-term pain reduction in some studies.[1] A meta-analysis showed a statistically significant reduction in pain intensity at one week and 30 days post-treatment.[4][5] | Nausea, vomiting, psychomimetic effects (e.g., hallucinations, dizziness).[1][6] |
| Memantine (NMDA Antagonist) | 20-40 mg/day | Mixed results. Some studies show no significant difference from placebo,[7] while others suggest efficacy in specific neuropathic pain conditions like diabetic neuropathy at 40 mg/day.[8] | Generally well-tolerated; dizziness and nausea reported more frequently than placebo.[8] |
| Gabapentin (GABA analogue) | 1200-3600 mg/day | Significant reduction in pain scores.[9] In painful diabetic neuropathy, 38% of patients on gabapentin had at least 50% pain relief compared to 23% on placebo.[10] | Dizziness, somnolence, peripheral edema.[9] |
| Pregabalin (GABA analogue) | 150-600 mg/day | Consistently demonstrated significant reductions in pain scores across multiple studies for diabetic peripheral neuropathy and postherpetic neuralgia.[11][12] | Dizziness, somnolence, weight gain, peripheral edema.[11] |
| Duloxetine (SNRI) | 60-120 mg/day | Effective in reducing pain in diabetic peripheral neuropathic pain.[13] A review showed that 41% of patients treated with duloxetine achieved at least 50% pain reduction compared to 24% with placebo.[14] | Nausea, somnolence, constipation, decreased appetite.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are representative protocols for the assessment of analgesic efficacy in neuropathic pain trials.
Dose-Escalating Safety and Efficacy Trial (Similar to CNS-5161 study)
A typical dose-escalating study to evaluate a novel analgesic like CNS-5161 would follow this general workflow:
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and criteria for patients with a confirmed diagnosis of neuropathic pain (e.g., diabetic peripheral neuropathy, postherpetic neuralgia). Baseline pain intensity is typically required to be above a certain threshold on a validated pain scale.
-
Study Design: Randomized, double-blind, placebo-controlled design is the gold standard. A crossover design may also be used.
-
Intervention: Administration of the investigational drug (e.g., this compound) at escalating doses in different patient cohorts. A placebo group is essential for comparison.
-
Outcome Measures:
-
Primary: Change in pain intensity from baseline, commonly measured using a 100-mm Visual Analogue Scale (VAS) or an 11-point Numerical Rating Scale (NRS).[2]
-
Secondary: Patient Global Impression of Change (PGIC), sleep interference scores, quality of life questionnaires, and assessment of adverse events.
-
-
Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory values.[2]
Logical Relationship: Efficacy vs. Tolerability in NMDA Receptor Antagonists
The clinical development of NMDA receptor antagonists for neuropathic pain is often a balance between achieving therapeutic efficacy and managing dose-limiting side effects. This relationship can be visualized as follows:
The goal for a drug like CNS-5161 is to demonstrate a sufficiently wide therapeutic window, where significant analgesia is achieved at doses that are well-tolerated by patients. The early clinical data for CNS-5161 suggest that while there are indications of analgesic activity at 500 µg, dose-limiting cardiovascular effects (hypertension) become a concern at higher doses.[2]
Conclusion
Early clinical trials of this compound have established its mechanism of action as a noncompetitive NMDA receptor antagonist and have provided preliminary evidence of its potential analgesic effects in neuropathic pain. However, the therapeutic window appears to be narrow, with cardiovascular side effects being a primary dose-limiting factor.
In comparison to other established treatments for neuropathic pain, such as gabapentinoids and SNRIs, CNS-5161's efficacy data is less robust, stemming from an underpowered study. While other NMDA receptor antagonists like ketamine have shown efficacy, they are often associated with significant psychomimetic adverse events, an area where CNS-5161 may offer an advantage. Further well-powered clinical trials are necessary to definitively establish the analgesic efficacy and safety profile of this compound and its potential role in the therapeutic landscape of neuropathic pain.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Ketamine in the Treatment of Neuropathic Pain: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Ketamine in the Treatment of Neuropathic Pain: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine + Cognitive Behavioral Therapy for Neuropathic Pain · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Memantine (a N-methyl-D-aspartate receptor antagonist) in the treatment of neuropathic pain after amputation or surgery: a randomized, double-blinded, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 13. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
A Comparative Guide: CNS-5161 Hydrochloride and Gabapentin for Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CNS-5161 hydrochloride and gabapentin, two pharmacological agents with distinct mechanisms of action investigated for the management of peripheral neuropathy. Due to the discontinuation of clinical development for this compound, this comparison is based on available early-phase clinical trial data for CNS-5161 and extensive clinical data for the widely used therapeutic, gabapentin.
At a Glance: Key Differentiators
| Feature | This compound | Gabapentin |
| Primary Mechanism of Action | Selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. | Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). |
| Clinical Development Stage | Phase IIa (Development appears to be discontinued).[1] | Approved and widely used for neuropathic pain.[2][3] |
| Reported Efficacy in Peripheral Neuropathy | Some indications of analgesic activity at 500 µg in patients with neuropathic pain, particularly diabetic neuropathy.[4] | Established efficacy in painful diabetic neuropathy and postherpetic neuralgia.[2][5][6][7] |
| Common Adverse Events | Hypertension, headache, mild visual disturbances.[4][8] | Dizziness, somnolence, peripheral edema, ataxia.[3][6][9] |
Mechanism of Action
The divergent mechanisms of this compound and gabapentin form the basis of their distinct pharmacological profiles.
This compound: This compound acts as a selective and high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[7] It produces a noncompetitive blockade of the NMDA receptor's ion channel, thereby inhibiting the actions of the excitatory neurotransmitter glutamate.[4][10] Excessive activation of NMDA receptors is implicated in the central sensitization processes associated with neuropathic pain.[10]
Mechanism of action for this compound.
Gabapentin: The primary mechanism of gabapentin involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. While structurally similar to the neurotransmitter GABA, gabapentin does not bind to GABA receptors but may indirectly enhance GABAergic transmission.
Mechanism of action for Gabapentin.
Efficacy in Peripheral Neuropathy: A Review of Clinical Data
Direct head-to-head clinical trials comparing this compound and gabapentin are not available. The following sections summarize the available efficacy data for each compound from separate clinical investigations.
This compound: Early Phase Clinical Findings
The clinical development of this compound for neuropathic pain did not proceed past Phase IIa trials. These early studies were primarily designed to assess safety and determine the maximum tolerated dose.
Table 1: Summary of a Dose-Escalating Safety Study of CNS-5161 HCl in Patients with Neuropathic Pain [4]
| Parameter | 125 µg CNS-5161 | 250 µg CNS-5161 | 500 µg CNS-5161 | Placebo |
| Number of Patients | 12 | 12 | 12 | 36 (pooled) |
| Change in VAS Pain Score (Baseline to 12h) | Not significantly different from placebo | Not significantly different from placebo | -10 ± 22 mm | -2 ± 19 mm |
| Statistical Significance (vs. Placebo) | Not Reported | Not Reported | P = 0.11 | - |
Data presented as mean ± standard deviation. VAS = Visual Analogue Scale.
The study noted that while underpowered for efficacy, there was some indication of greater pain relief with the 500 µg dose compared to placebo, particularly in a subgroup of patients with diabetic neuropathy.[4] However, the development was halted after two patients in the 750 µg cohort experienced sustained systolic blood pressure increases.[4]
Gabapentin: Established Efficacy in Neuropathic Pain
Gabapentin has been extensively studied in numerous randomized controlled trials for various neuropathic pain conditions.
Table 2: Efficacy of Gabapentin in Painful Diabetic Neuropathy (8-week trial) [7]
| Outcome Measure | Gabapentin (n=84) | Placebo (n=81) | P-value |
| Baseline Daily Pain Score (11-point Likert) | 6.4 | 6.5 | - |
| End-of-Study Daily Pain Score | 3.9 | 5.1 | <0.001 |
| Mean Change from Baseline | -2.5 | -1.4 | <0.001 |
Table 3: Efficacy of Gabapentin in Postherpetic Neuralgia (8-week trial) [6]
| Outcome Measure | Gabapentin (n=113) | Placebo (n=116) | P-value |
| Baseline Weekly Mean Pain Score (11-point Likert) | 6.3 | 6.5 | - |
| End-of-Study Weekly Mean Pain Score | 4.2 | 6.0 | <0.001 |
| Mean Change from Baseline | -2.1 | -0.5 | <0.001 |
These studies demonstrate a statistically significant reduction in pain scores for gabapentin compared to placebo in both diabetic neuropathy and postherpetic neuralgia.[6][7]
Safety and Tolerability Profile
This compound: The most frequently reported adverse events in a dose-escalating study were:
-
Hypertension: Observed in 8.3% of patients at 250 µg and 50% at 500 µg.[4]
-
Headache: Reported, but frequency was not different from placebo.[4]
-
Mild Visual Disturbances: Experienced by 16.7% of patients at 250 µg and 33.3% at 500 µg.[4][8] Importantly, no psychomimetic effects, a common concern with NMDA receptor antagonists, were observed at the tested doses.[4]
Gabapentin: The most common side effects associated with gabapentin are generally mild to moderate and often transient:[2][6][9]
-
Dizziness
-
Somnolence
-
Ataxia
-
Peripheral edema
-
Fatigue
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
This compound: Dose-Escalating Safety Study Protocol[4]
-
Study Design: A multicenter, double-blind, placebo-controlled, crossover study.
-
Patient Population: 40 patients with chronic neuropathic pain of various etiologies.
-
Intervention: Patients received a single intravenous infusion of CNS-5161 HCl (escalating doses of 125, 250, 500, and 750 µg) or placebo.
-
Washout Period: A minimum of 7 days between treatments.
-
Primary Outcome: Safety and maximum tolerated dose.
-
Secondary Outcomes: Pain intensity measured on a 100-mm Visual Analogue Scale (VAS), a verbal pain intensity score, and a verbal pain relief score.
-
Assessments: Adverse events, blood pressure, heart rate, ECG, drug levels, and clinical laboratory values were monitored.
Workflow of a dose-escalating crossover trial for CNS-5161 HCl.
Gabapentin: Randomized Controlled Trial in Diabetic Neuropathy Protocol[7]
-
Study Design: A randomized, double-blind, placebo-controlled, 8-week trial.
-
Patient Population: 165 patients with a 1- to 5-year history of pain due to diabetic neuropathy.
-
Intervention: Gabapentin (titrated from 900 to 3600 mg/day or maximum tolerated dosage) or placebo.
-
Primary Outcome: Daily pain severity measured on an 11-point Likert scale.
-
Secondary Outcomes: Sleep interference scores, Short-Form McGill Pain Questionnaire scores, Patient and Clinician Global Impression of Change, Short Form-36 Quality of Life Questionnaire, and Profile of Mood States.
-
Titration Schedule: Gabapentin was initiated at 300 mg on day 1, 300 mg twice daily on day 2, and 300 mg three times daily on day 3, with subsequent titration based on efficacy and tolerability.
Conclusion
This compound and gabapentin represent two distinct approaches to the pharmacological management of peripheral neuropathy. CNS-5161, as an NMDA receptor antagonist, showed early promise but its clinical development was hampered by a narrow therapeutic window, with dose-limiting cardiovascular side effects emerging before a clear analgesic efficacy could be robustly established. In contrast, gabapentin, acting on the α2δ-1 subunit of voltage-gated calcium channels, has a well-documented efficacy and safety profile, leading to its widespread clinical use.
For drug development professionals, the story of CNS-5161 highlights the challenges of targeting the NMDA receptor for pain, where separating therapeutic effects from adverse events remains a significant hurdle. Gabapentin's success underscores the value of alternative mechanisms that modulate neuronal hyperexcitability. Future research may focus on developing more selective NMDA receptor modulators with a better safety profile or exploring novel targets for neuropathic pain that build upon the understanding gained from compounds like gabapentin.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Gabapentin dosing for neuropathic pain: evidence from randomized, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetic Peripheral Neuropathic Pain: Is Gabapentin Effective? | AAFP [aafp.org]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. Gabapentin for the symptomatic treatment of painful neuropathy in patients with diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
Reproducibility of CNS-5161 Hydrochloride's Effects: A Comparative Guide for Researchers
A Note on Reproducibility: Limited publicly available data from independent laboratories on the effects of CNS-5161 hydrochloride makes a direct assessment of reproducibility challenging. The information presented in this guide is primarily derived from preclinical and clinical studies likely associated with its initial development. Further independent research is required to definitively establish the reproducibility of its effects across different lab settings.
Introduction to this compound
This compound is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It interacts with the ion channel of the NMDA receptor, thereby blocking the excitatory effects of the neurotransmitter glutamate.[1][2][3][4][5] This mechanism of action has positioned CNS-5161 as a potential therapeutic agent for conditions associated with NMDA receptor overactivation, such as neuropathic pain and neurotoxicity.[3][4]
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor, a key player in synaptic plasticity and transmission, becomes overactive in various pathological states, leading to excitotoxicity and neuronal damage. CNS-5161, by acting as a noncompetitive antagonist, blocks the ion channel of the NMDA receptor, preventing excessive calcium influx and its downstream detrimental effects.
Comparison with Alternative NMDA Receptor Antagonists
To provide context for the performance of CNS-5161, this section compares it with two other well-known NMDA receptor antagonists: Ketamine and Memantine.
| Feature | This compound | Ketamine | Memantine |
| Mechanism | Noncompetitive NMDA receptor antagonist | Noncompetitive NMDA receptor antagonist | Noncompetitive NMDA receptor antagonist (low-affinity, voltage-dependent) |
| Primary Indication(s) Studied | Neuropathic pain[1][6] | Anesthesia, treatment-resistant depression, neuropathic pain | Alzheimer's disease |
| Reported Efficacy in Neuropathic Pain | Some indications of analgesic activity at 500 µg, particularly in diabetic neuropathy.[1] | Effective in some forms of neuropathic pain, but use is limited by psychotropic side effects. | Limited evidence for efficacy in neuropathic pain. |
| Common Adverse Effects | Hypertension, headache, mild visual disorders.[1][6] | Psychotomimetic effects (hallucinations, dissociation), increased blood pressure, nausea. | Dizziness, headache, confusion, constipation. |
| Psychotropic Side Effects | Reportedly low potential for psychotropic side effects compared to other NMDA antagonists.[1] | High potential for psychotropic and dissociative effects. | Low potential for psychotropic effects at therapeutic doses. |
Summary of Clinical Trial Data for this compound
The following tables summarize quantitative data from a dose-escalating safety study in patients with neuropathic pain.
Table 1: Adverse Events in a Dose-Escalating Study
| Adverse Event | Placebo | CNS-5161 HCl (250 µg) | CNS-5161 HCl (500 µg) |
| Headache | More frequent than with CNS-5161 | - | - |
| Visual Disturbances | 0% | 16.7% | 33.3% |
| Increased Blood Pressure | 15.4% | 8.3% | 50% |
| Flatulence | - | - | 16.7% |
| Dyspepsia/Abdominal Discomfort | - | 8.3% | - |
| Nausea | - | - | 8.3% |
| Data from Forst et al., 2007[1] |
Table 2: Analgesic Efficacy (Change in VAS Score at 12h)
| Treatment Group | Change in VAS Score (mm) |
| Placebo | -2 ± 19 |
| CNS-5161 HCl (500 µg) | -10 ± 22 |
| Data from Forst et al., 2007 (p=0.11)[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically used in the evaluation of NMDA receptor antagonists.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the NMDA receptor.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rodent brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound (e.g., CNS-5161).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Model of Neuropathic Pain
Objective: To assess the analgesic efficacy of a compound in a preclinical model of neuropathic pain.
Methodology:
-
Induction of Neuropathy: A peripheral nerve injury is surgically induced in rodents (e.g., chronic constriction injury or spinal nerve ligation).
-
Behavioral Testing: After a post-operative recovery period, baseline pain sensitivity is assessed using standardized tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
Drug Administration: Animals are treated with the test compound (e.g., CNS-5161) or a vehicle control.
-
Post-Treatment Assessment: Behavioral testing is repeated at various time points after drug administration to evaluate the compound's effect on pain thresholds.
-
Data Analysis: Changes in pain sensitivity between the treatment and control groups are statistically analyzed.
Conclusion
This compound shows promise as a noncompetitive NMDA receptor antagonist with a potentially favorable side effect profile compared to older drugs in its class. However, the available data on its efficacy and safety are limited and appear to originate from a small number of research groups. For a comprehensive understanding of its therapeutic potential and to establish the reproducibility of its effects, further investigation by independent laboratories is essential. Researchers interested in this compound should consider these limitations and the need for independent validation in their future studies.
References
- 1. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
Unveiling the In Vivo NMDA Receptor Blockade by CNS-5161 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CNS-5161 hydrochloride, a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-established antagonists, ketamine and MK-801. By presenting supporting experimental data from in vivo studies, this document aims to offer an objective evaluation of CNS-5161's performance in confirming NMDA receptor blockade.
Mechanism of Action: A Noncompetitive Channel Blocker
This compound exerts its antagonistic effect by interacting with the ion channel of the NMDA receptor. This noncompetitive mechanism means it blocks the flow of ions, primarily Ca2+, through the channel, irrespective of the binding of the neurotransmitter glutamate.[1][2] It has a high affinity for the NMDA receptor ion-channel binding site, with a reported Ki of 1.8 nM.[1][2] Notably, CNS-5161 is a use-dependent antagonist, indicating that it preferentially binds to NMDA receptors that are in an activated or open state.[3]
Comparative Efficacy in Preclinical Models
To confirm its NMDA receptor blockade in vivo, CNS-5161 has been evaluated in several preclinical models, often alongside other noncompetitive antagonists like ketamine and MK-801.
Anticonvulsant Activity
The audiogenic seizure model in DBA/2 mice is a standard test for evaluating the anticonvulsant properties of NMDA receptor antagonists. In this model, CNS-5161 has demonstrated significant efficacy.
| Compound | Dose (i.p.) | Effect in DBA/2 Mice Audiogenic Seizure Model |
| CNS-5161 | 4 mg/kg | 91% inhibition of seizures[1] |
| Ketamine | 30 mg/kg | Significant reduction in seizure severity |
| MK-801 | 0.1 mg/kg | Complete protection against seizures |
Neuroprotective Effects
The neonatal rat NMDA excitotoxicity model is employed to assess the neuroprotective potential of compounds against glutamate-induced neuronal damage. CNS-5161 has shown to be effective in this model.
| Compound | Dose (i.p.) | Effect in Neonatal Rat NMDA Excitotoxicity Model |
| CNS-5161 | 4 mg/kg | ED80 for protection against necrotic effects[1][4] |
| Ketamine | 10 mg/kg | Significant reduction in neuronal damage |
| MK-801 | 1 mg/kg | ED50 of 1.4 mg/kg for terminating seizures in a prolonged status epilepticus model[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vivo protocols used to confirm NMDA receptor blockade.
Audiogenic Seizure Model in DBA/2 Mice
Objective: To assess the anticonvulsant effect of a test compound against sound-induced seizures.
Animals: Male or female DBA/2 mice, typically 21-28 days of age, when they are most susceptible to audiogenic seizures.
Procedure:
-
Administer the test compound (e.g., CNS-5161, ketamine, or MK-801) or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse individually in a sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell for 60 seconds).
-
Observe and score the seizure response, typically including wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
The efficacy of the compound is determined by its ability to prevent or reduce the severity of the seizures compared to the vehicle-treated group.
Neonatal Rat NMDA Excitotoxicity Model
Objective: To evaluate the neuroprotective effect of a test compound against NMDA-induced neuronal death in the developing brain.
Animals: Neonatal rat pups, typically 7 days old.
Procedure:
-
Administer the test compound or vehicle to the rat pups.
-
Induce excitotoxicity by intracerebral injection of a sterile NMDA solution into a specific brain region (e.g., the striatum).
-
After a set period (e.g., 24-48 hours), euthanize the animals and process the brains for histological analysis.
-
Quantify the extent of neuronal damage (lesion volume) in the NMDA-injected hemisphere.
-
The neuroprotective effect is measured as the reduction in lesion volume in the drug-treated group compared to the vehicle group.
Visualizing the Molecular Cascade and Experimental Process
To better understand the mechanisms and methodologies involved, the following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for confirming NMDA receptor blockade in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CNS-5161 Hydrochloride's Efficacy in Multiple Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CNS-5161 hydrochloride, a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, across multiple preclinical animal models of neurological disorders. Its performance is compared with other relevant alternative NMDA receptor antagonists, supported by experimental data.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its therapeutic effects by acting as a noncompetitive antagonist at the NMDA receptor.[1][2][3] Under conditions of excessive glutamate release, as seen in various neurological insults, NMDA receptors are over-activated, leading to an influx of calcium ions (Ca2+) and subsequent neuronal cell death. CNS-5161 binds to a site within the NMDA receptor's ion channel, effectively blocking the channel and preventing this pathological ion influx, thereby conferring neuroprotection.
Efficacy in Animal Models of Neurological Disorders
The neuroprotective and anticonvulsant properties of this compound have been evaluated in several relevant animal models. This section compares its efficacy with other NMDA receptor antagonists.
Focal Cerebral Ischemia in Rats
The rat model of focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO), is a widely used model to study stroke. The efficacy of neuroprotective agents is often assessed by measuring the reduction in infarct volume.
Table 1: Comparison of Efficacy in a Rat Model of Focal Cerebral Ischemia
| Compound | Dosing Regimen | Efficacy | Reference |
| CNS-5161 HCl | 1.75 mg/kg i.v. 10 min post-MCAO | 46% reduction in total infarct volume, 52% reduction in cortical infarct volume | [2] |
| MK-801 | 1 or 3 mg/kg i.v. post-MCAO | Significant reduction in infarct area | [4] |
| CGP 40116 | 5-40 mg/kg i.v. post-MCAO | Up to 62% reduction in cortical edema volume (ED50 of 11 mg/kg) | [5] |
| D-CPPene | 20 mg/kg i.v. post-MCAO | Comparable efficacy to CGP 40116 | [5] |
| CGS 19755 | 40 mg/kg i.v. post-MCAO | Less potent than MK-801, CGP 40116, and D-CPPene | [5] |
Neonatal Excitotoxicity in Rats
The neonatal rat excitotoxicity model is used to investigate brain injury that can occur in the developing brain due to hypoxic-ischemic events. This model often involves the administration of an NMDA receptor agonist to induce neuronal damage.
Table 2: Comparison of Efficacy in a Neonatal Rat Excitotoxicity Model
| Compound | Dosing Regimen | Efficacy | Reference |
| CNS-5161 HCl | 4 mg/kg i.p. | ED80 for protection against NMDA-induced necrotic effects | [2] |
| Memantine | 20 mg/kg daily | Significant neuroprotective effect in experimental infantile hydrocephalus | [6] |
| MK-801 | 1 mg/kg s.c. | Reverses NMDA-induced hyperintensity in DW images by 95% when given 90 min after insult | [7] |
| D-CPPene | 1.5 mg/kg s.c. | Reverses NMDA-induced hyperintensity in DW images by 80% when given 30 min after insult | [7] |
Audiogenic Seizures in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures and serve as a model for generalized seizures. The efficacy of anticonvulsant drugs is measured by their ability to prevent the occurrence of seizures.
Table 3: Comparison of Efficacy in an Audiogenic Seizure Model (DBA/2 Mice)
| Compound | Dosing Regimen | Efficacy | Reference |
| CNS-5161 HCl | 4 mg/kg i.p. | 91% inhibition of audiogenic seizures | [2] |
| Felbamate | 10-300 mg/kg i.p. | Dose-dependent suppression of tonic (ED50: 23.1 mg/kg) and clonic (ED50: 48.8 mg/kg) seizures | [8] |
| NR1 Antisense Probe | 2 x 1 µg i.c.v. | Almost complete suppression of sound-induced clonic seizures (7% seizure response vs. 100% in controls) | [9] |
| Various Non-competitive NMDA Antagonists (e.g., MK-801, ketamine) | N/A | Close correlation between anticonvulsant potencies and displacement of [3H]MK-801 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Focal Cerebral Ischemia Model in Rats
Objective: To assess the neuroprotective effect of a compound against stroke-induced brain damage.
Animal Model: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 2% for maintenance) in a mixture of N2O and O2.
-
Surgical Preparation: Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Middle Cerebral Artery Occlusion (MCAO):
-
Ligate the distal ECA and the pterygopalatine artery.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen.
-
Advance the filament into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer the test compound (e.g., CNS-5161 HCl) or vehicle intravenously at a predetermined time relative to the MCAO.
-
Reperfusion (optional): For transient ischemia models, withdraw the filament after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Euthanasia and Tissue Processing: After a set survival period (e.g., 24 hours), euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Infarct Volume Measurement:
-
Section the brain coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white.
-
Quantify the infarct volume using image analysis software.
-
Outcome Measures: Total infarct volume and cortical infarct volume, expressed as a percentage of the total hemispheric volume.
References
- 1. Non-competitive N-methyl-D-aspartate antagonists protect against sound-induced seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel NMDA antagonist on experimental stroke rapidly and quantitatively assessed by diffusion-weighted MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [NMDA receptor antagonists in focal cerebral ischemia. An experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the cerebroprotective efficacy of the competitive NMDA receptor antagonist CGP40116 in a rat model of focal cerebral ischemia: an in vivo magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 7. Early evolution and recovery from excitotoxic injury in the neonatal rat brain: a study combining magnetic resonance imaging, electrical impedance, and histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excitatory amino acid neurotransmission through both NMDA and non-NMDA receptors is involved in the anticonvulsant activity of felbamate in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant effect of reduced NMDA receptor expression in audiogenic DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CNS-5161 Hydrochloride with Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CNS-5161 hydrochloride, a novel N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-characterized NMDA antagonists: ketamine, dizocilpine (MK-801), and memantine. The information presented herein is intended to assist researchers in evaluating the potential of CNS-5161 for various research and therapeutic applications.
Executive Summary
This compound is a potent and selective noncompetitive NMDA receptor antagonist that binds to the ion channel site.[1][2][3] Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic properties.[2][3] A key differentiating feature of CNS-5161 appears to be a potentially improved side-effect profile, particularly a lower propensity for psychomimetic effects compared to high-affinity antagonists like ketamine and MK-801.[4] However, a dose-dependent increase in blood pressure has been observed in both preclinical and clinical studies.[2][5] This guide summarizes the available quantitative data on the binding affinity, in vivo efficacy, and side-effect profile of CNS-5161 in comparison to other prominent NMDA receptor antagonists.
Data Presentation
Table 1: Comparative Binding Affinity at the NMDA Receptor
| Compound | Kᵢ (nM) | IC₅₀ (µM) | Receptor Binding Site | Notes |
| This compound | 1.8[2] | - | Ion Channel | High affinity, displaces [³H]MK-801. |
| Ketamine | 300 - 5000 | 0.43 - 2.1 | Ion Channel | Moderate affinity. |
| Dizocilpine (MK-801) | 2 - 14 | 0.014 | Ion Channel | High affinity, potent antagonist. |
| Memantine | 1400 - 5000 | 1.0 - 2.6 | Ion Channel | Low to moderate affinity, uncompetitive. |
Note: Kᵢ and IC₅₀ values are compiled from various sources and may not be directly comparable due to different experimental conditions. The Kᵢ for CNS-5161 was determined by displacement of [³H]MK-801.
Table 2: Comparative In Vivo Efficacy and Side-Effect Profile
| Compound | Animal Model | Efficacy | Side Effects |
| This compound | Rat model of focal cerebral ischemia | Dose-dependent reduction in infarct volume (up to 46%).[2] | Dose-dependent increase in blood pressure.[2] |
| DBA/2 mice (audiogenic seizures) | 91% inhibition of seizures at 4 mg/kg i.p.[2] | - | |
| Lamb model of hypothermic circulatory arrest | Neuroprotective at serum concentrations >25 ng/ml.[1] | No significant cardiovascular effects at neuroprotective doses.[1] | |
| Dizocilpine (MK-801) | Rat model of status epilepticus | ED₅₀ of 1.4 mg/kg for seizure termination. | Ataxia, motor impairment. |
| Memantine | Rat model of neonatal hypoxia-ischemia | Reduced brain damage and lethality. | Less psychotomimetic effects compared to high-affinity antagonists. |
Note: This table presents a selection of available in vivo data and is not an exhaustive list. The lack of direct head-to-head studies makes definitive comparisons of efficacy and side-effect severity challenging.
Mandatory Visualization
Caption: NMDA Receptor Signaling and Antagonist Intervention Points.
Caption: General Experimental Workflow for Comparing NMDA Antagonists.
Caption: Binding Site Comparison of NMDA Receptor Antagonists.
Experimental Protocols
Radioligand Binding Assay for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Synaptosomal membrane preparations from rat brain
-
[³H]MK-801 (radioligand)
-
Test compounds (CNS-5161, ketamine, MK-801, memantine) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Model of Neuropathic Pain (Spared Nerve Injury - SNI)
Objective: To assess the analgesic efficacy of NMDA receptor antagonists in a model of neuropathic pain.
Animals: Adult male Sprague-Dawley rats.
Procedure:
-
Surgical Procedure: Anesthetize the rats. Expose the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves). Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Post-Surgical Recovery: Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms.
-
Baseline Behavioral Testing: Assess baseline mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold in response to stimulation of the plantar surface of the hind paw.
-
Drug Administration: Administer CNS-5161, ketamine, MK-801, memantine, or vehicle via a specific route (e.g., intraperitoneal, intravenous).
-
Post-Treatment Behavioral Testing: At various time points after drug administration, reassess mechanical allodynia using von Frey filaments.
-
Side-Effect Monitoring: Concurrently, observe the animals for any adverse effects, such as motor impairment (e.g., using a rotarod test), sedation, or changes in general behavior.
-
Data Analysis: Compare the paw withdrawal thresholds before and after treatment for each group. Analyze the data for statistically significant differences between the drug-treated groups and the vehicle control group. Evaluate the dose-response relationship for efficacy and side effects.
This guide is intended for research purposes only and does not constitute medical advice. The information provided is based on available preclinical and clinical data and should be interpreted with caution, especially when comparing data from different studies.
References
- 1. Neuroprotective, anesthetic, and cardiovascular effects of the NMDA antagonist, CNS 5161A, in isoflurane-anesthetized lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CNS-5161 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like CNS-5161 hydrochloride is a critical component of laboratory safety and regulatory compliance. As a novel, potent NMDA receptor antagonist, this compound requires stringent disposal protocols to mitigate potential environmental and health risks.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate safety measures. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a neuroactive compound and a hydrochloride salt necessitates cautious handling.
Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:
-
Safety goggles to protect against accidental splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A laboratory coat to prevent skin contact.
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or fine particulates.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
-
Segregation and Collection:
-
All waste materials containing this compound must be collected in a designated hazardous waste container. This includes:
-
Unused or expired solid compound.
-
Prepared solutions containing the compound.
-
Contaminated consumables such as pipette tips, vials, and weighing papers.
-
Spill cleanup materials.
-
-
The waste container must be made of a material compatible with the chemical waste (e.g., a high-density polyethylene or glass container with a secure, leak-proof screw cap).[2][3]
-
Do not mix this compound waste with other incompatible waste streams. It is best practice to maintain separate waste containers for different classes of chemicals to avoid unintended reactions.[2]
-
-
Labeling:
-
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible personnel.[1]
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[2]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[1][4]
-
The primary method of disposal for this type of compound is typically high-temperature incineration by a licensed facility.[4][5]
-
Decontamination of Glassware and Equipment
Any reusable glassware or equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse:
-
Rinse the glassware or equipment with a suitable solvent (e.g., ethanol or methanol) to dissolve any remaining compound.
-
Collect this initial rinsate as hazardous waste and add it to your designated this compound waste container.[6]
-
-
Secondary Wash:
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Final Rinse:
-
Perform a final rinse with deionized water.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure:
-
Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne particulates.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the correct PPE, including a respirator if there is a risk of inhalation.
-
-
Containment and Cleanup:
-
For solid spills, carefully cover the material with an absorbent powder to prevent it from becoming airborne. Gently sweep the material into a designated waste container.
-
For liquid spills, use a chemical spill kit or absorbent pads to contain and absorb the liquid.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
-
Decontaminate:
-
Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH for Neutralization | Before disposal as aqueous waste, solutions should be neutralized to a pH between 6.0 and 8.0. However, for this compound, direct disposal via a hazardous waste vendor is recommended without neutralization. | General laboratory practice |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for vapor expansion. | General laboratory practice |
| Satellite Accumulation Area (SAA) Volume Limit | Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA. | Institutional EHS guidelines |
| SAA Time Limit | Once a container is full, it must be moved to the central accumulation area within 3 days. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling CNS-5161 Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling CNS-5161 hydrochloride. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of researchers and maintain a secure laboratory environment. This compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, and exposure can lead to significant physiological effects.
Clinical studies in humans have shown that this compound can cause a dose-dependent increase in blood pressure, headaches, and mild visual disturbances.[1][2][3][4] These findings underscore the importance of stringent safety measures to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide draws upon best practices for handling potent neuroactive compounds and hydrochloride salts of research chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Fully buttoned, with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator | Required when handling the powdered form of the compound to prevent inhalation. The specific cartridge type should be determined by a qualified safety professional based on a risk assessment. |
| Face Shield | Full-face shield | Recommended in addition to safety goggles when there is a significant risk of splashes. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical for minimizing the risk of exposure during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused solid compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container immediately after use. |
| Contaminated solutions | Neutralize if possible (consult with a safety officer for appropriate procedures) and dispose of as hazardous chemical waste. A general guideline for neutralization is to adjust the pH to between 6 and 8.[5] |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
Decision-Making for PPE Selection
Caption: A logical diagram illustrating the decision-making process for selecting appropriate PPE based on the handling procedure's risk level.
In the event of an exposure, immediately follow the first aid procedures outlined in the Safety Data Sheet for a similar compound, such as (-)-(S)-Cathinone (hydrochloride), which includes immediately washing the affected skin with soap and water and seeking medical attention.[6] Given the known hypertensive effects of this compound, any symptomatic individual should be monitored by a medical professional.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
